molecular formula C36H66N12O10 B15599426 Dodecapeptide AR71

Dodecapeptide AR71

Cat. No.: B15599426
M. Wt: 827.0 g/mol
InChI Key: LZBOPXNGJNJLGP-DCIXBICZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecapeptide AR71 is a useful research compound. Its molecular formula is C36H66N12O10 and its molecular weight is 827.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H66N12O10

Molecular Weight

827.0 g/mol

IUPAC Name

(2S)-N'-acetyl-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2-amino-2-oxoethyl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]butanediamide

InChI

InChI=1S/C36H66N12O10/c1-17(2)12-24(45-31(54)23(10-9-11-41-36(39)40)44-30(53)22(37)15-28(52)43-21(8)50)32(55)46-25(13-18(3)4)33(56)47-26(14-19(5)6)34(57)48-29(20(7)49)35(58)42-16-27(38)51/h17-20,22-26,29,49H,9-16,37H2,1-8H3,(H2,38,51)(H,42,58)(H,44,53)(H,45,54)(H,46,55)(H,47,56)(H,48,57)(H4,39,40,41)(H,43,50,52)/t20-,22+,23+,24+,25+,26+,29+/m1/s1

InChI Key

LZBOPXNGJNJLGP-DCIXBICZSA-N

Origin of Product

United States

Foundational & Exploratory

Dodecapeptide AR71: A Technical Overview of its Structure and Inhibitory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecapeptide AR71 is a synthetic peptide that has been identified as a potent inhibitor of the Melanoma Inhibitory Activity (MIA) protein.[1][2][3] MIA is a secreted protein implicated in the progression and metastasis of malignant melanoma.[2][3] AR71 exerts its inhibitory effect through a novel mechanism: the prevention of MIA protein dimerization, which is essential for its biological activity.[1][2][3] This technical guide provides a detailed overview of the structure of this compound, the experimental protocols used to characterize its function, and its mechanism of action.

The Structure of this compound

This compound is a 12-amino acid peptide with the following sequence:

Ac-Phe-His-Trp-Arg-Tyr-Pro-Leu-Pro-Leu-Pro-Gly-Gln-NH₂ [1]

This corresponds to the one-letter code sequence: Ac-FHWRYPLPLPGQ-NH₂ .

The peptide is acetylated at the N-terminus (Ac) and amidated at the C-terminus (NH₂), modifications that enhance its stability and bioavailability. The presence of multiple proline residues suggests a rigid and constrained conformation, which may be crucial for its specific binding to the MIA protein. Two-dimensional nuclear magnetic resonance (NMR) spectroscopy has demonstrated that AR71 binds directly to the dimerization domain of MIA.[2][3]

Mechanism of Action: Inhibition of MIA Dimerization

The biological activity of the MIA protein is dependent on its ability to form dimers. This compound functions by directly interfering with this dimerization process.[1][2] By binding to the dimerization domain of MIA, AR71 effectively prevents the formation of MIA dimers, thereby neutralizing its pathological effects, including the promotion of cell migration and invasion.[1]

The following diagram illustrates the inhibitory action of this compound on MIA protein dimerization.

MIA_Inhibition cluster_0 Normal MIA Function cluster_1 Inhibition by AR71 MIA1 MIA Monomer MIADimer Functional MIA Dimer MIA1->MIADimer MIA2 MIA Monomer MIA2->MIADimer Biological Effect\n(e.g., Cell Migration) Biological Effect (e.g., Cell Migration) MIADimer->Biological Effect\n(e.g., Cell Migration) MIA3 MIA Monomer MIA_AR71 Inactive MIA-AR71 Complex MIA3->MIA_AR71 AR71 This compound AR71->MIA_AR71 Inhibition of\nBiological Effect Inhibition of Biological Effect MIA_AR71->Inhibition of\nBiological Effect

Inhibition of MIA Dimerization by this compound

Quantitative Data Summary

The following table summarizes the key quantitative data from experimental studies on this compound.

ParameterValueExperimentReference
AR71 Concentration for MIA Dimer Dissociation1.6 µMHigh-Throughput Fluorescence Polarization (HTFP) Assay[1]
AR71 Concentration for Functional Inhibition of MIA1 µMBoyden Chamber Invasion Assay[1]
MIA Concentration in Invasion Assay200 ng/mLBoyden Chamber Invasion Assay[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound are provided below.

High-Throughput Fluorescence Polarization (HTFP) Assay for MIA Dimerization

This assay is used to assess the ability of AR71 to directly interfere with the MIA-MIA interaction.

  • Plate Coating: Biotinylated MIA is immobilized on streptavidin-coated microplates.

  • Reagent Preparation: A ruthenium-labeled MIA reporter (MIA-Ru(bpy)₃) is prepared. This compound and control peptides are diluted to the desired concentrations.

  • Assay Reaction: The MIA-Ru(bpy)₃ reporter is added to the wells containing the immobilized MIA-biotin, in the presence or absence of AR71 or control peptides.

  • Incubation: The plate is incubated to allow for binding and potential dissociation.

  • Measurement: Fluorescence polarization (FP) is measured. A high FP signal indicates the binding of MIA-Ru(bpy)₃ to the immobilized MIA, forming a larger complex with slower rotational diffusion. A decrease in the FP signal upon the addition of AR71 indicates the dissociation of the MIA dimer.

The following diagram outlines the workflow for the HTFP assay.

HTFP_Workflow A Immobilize Biotinylated MIA on Streptavidin Plate B Add MIA-Ru(bpy)₃ Reporter and AR71/Control Peptides A->B C Incubate to Allow Binding/Dissociation B->C D Measure Fluorescence Polarization (FP) C->D E Analyze Data: High FP = Dimerization Low FP = Dissociation D->E

Workflow for the HTFP Assay
Western Blot Analysis of MIA Dimerization

This technique is used to visually confirm the peptide-induced dissociation of the MIA dimer.

  • Sample Preparation: Recombinant MIA protein is incubated with this compound or control peptides. A control sample of MIA without any peptide is also prepared.

  • Native PAGE: The samples are resolved on a native polyacrylamide gel to separate the MIA monomer and dimer forms based on their size and charge.

  • Electrotransfer: The proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the MIA protein.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. A reduction in the intensity of the dimer band in the presence of AR71 indicates its inhibitory effect.

Boyden Chamber Invasion Assay

This assay measures the effect of AR71 on the migratory and invasive capabilities of melanoma cells induced by MIA.

  • Cell Culture: Melanoma cells (e.g., Mel-Im) are cultured in appropriate media.

  • Chamber Preparation: Boyden chambers with polycarbonate filters (8-µm pore size) are used. The lower chamber is filled with a chemoattractant.

  • Cell Suspension Preparation: Cells are harvested and resuspended in a serum-free medium. MIA protein (at a final concentration of 200 ng/mL) is added to the cell suspension, with or without pre-incubation with this compound (at a final concentration of 1 µM). A control group with cells and AR71 alone is also included.

  • Cell Seeding: The cell suspensions are seeded into the upper chamber of the Boyden apparatus.

  • Incubation: The chambers are incubated to allow for cell invasion through the filter towards the chemoattractant.

  • Cell Staining and Counting: After incubation, non-invading cells on the upper surface of the filter are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope. A reduction in the number of invading cells in the presence of AR71 indicates its functional inhibition of MIA.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics targeting melanoma. Its well-defined structure and specific mechanism of action, centered on the inhibition of MIA protein dimerization, provide a strong foundation for further drug development efforts. The experimental protocols detailed herein offer a robust framework for the continued investigation and optimization of MIA inhibitors based on the AR71 scaffold.

References

Dodecapeptide AR71: A Technical Guide to its Mechanism of Action in Malignant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dodecapeptide AR71 has emerged as a promising therapeutic lead in the landscape of malignant melanoma treatment. Its novel mechanism of action, centered on the inhibition of the Melanoma Inhibitory Activity (MIA) protein, offers a unique strategy to counteract tumor cell invasion and metastasis. This technical guide provides an in-depth exploration of the core mechanism of action of AR71, supported by available quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action: Inhibition of MIA Protein Dimerization

This compound functions as a direct inhibitor of the Melanoma Inhibitory Activity (MIA) protein. The functional activity of MIA is contingent upon its ability to form homodimers. AR71 exerts its therapeutic effect by preventing this dimerization process.[1][2][3]

The peptide, with the sequence Ac-FHWRYPLPLPGQ-NH2, was identified through a screening assay designed to find molecules that interfere with the MIA-MIA interaction.[2] Subsequent biophysical analysis using two-dimensional nuclear magnetic resonance (NMR) spectroscopy has confirmed that AR71 directly binds to the dimerization domain of the MIA protein.[2][3]

By binding to this critical interface, AR71 effectively sequesters MIA monomers, rendering them incapable of forming the functional dimeric complex. This inactivation of MIA disrupts its downstream signaling and functional consequences, which are pivotal for melanoma progression.

Signaling Pathway and Downstream Effects

The inhibition of MIA dimerization by AR71 initiates a cascade of anti-tumorigenic effects. The primary consequence is the disruption of MIA's role in facilitating tumor cell detachment and migration, which is a crucial step in the metastatic process.[1]

Functionally active, dimeric MIA is secreted by melanoma cells and interacts with extracellular matrix components and cell adhesion receptors. This interaction promotes the detachment of tumor cells from the primary tumor site, enabling their invasion into surrounding tissues and subsequent metastasis.[1]

By preventing MIA dimerization, AR71 effectively neutralizes this capability, leading to:

  • Reduced Tumor Cell Migration and Invasion: In vitro and in vivo studies have demonstrated that treatment with AR71 significantly curtails the migratory and invasive potential of melanoma cells.[2]

  • Inhibition of Metastasis Formation: A key outcome of AR71's mechanism of action is the substantial reduction in the formation of metastases.[1][2]

  • Enhanced Immune Response: The therapeutic action of AR71 extends to modulating the tumor microenvironment, leading to an increased immune response against the melanoma cells.[2][3]

The signaling pathway can be visualized as follows:

MIA_Inhibition_by_AR71 cluster_extracellular Extracellular Space cluster_melanoma_cell Melanoma Cell MIA_monomer MIA Monomer MIA_dimer Functional MIA Dimer MIA_monomer->MIA_dimer Dimerization ECM Extracellular Matrix (e.g., Fibronectin) MIA_dimer->ECM Interaction Integrins Integrin Receptors MIA_dimer->Integrins Interaction AR71 This compound AR71->MIA_monomer Binding to Dimerization Domain Detachment Cell Detachment ECM->Detachment Integrins->Detachment Migration Migration & Invasion Detachment->Migration Metastasis Metastasis Migration->Metastasis

Caption: Signaling pathway of MIA and its inhibition by AR71.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies of this compound.

ParameterValueSpecies/ModelReference
In Vivo Dosage 2.5 mg/kg every 24 hoursMouse hepatic metastasis model[2]
Treatment Duration 9 daysMouse hepatic metastasis model[2]
Cell Line Wild-type B16 melanoma cellsMouse hepatic metastasis model[2]
Primary Outcome Significant reduction in hepatic metastasesMouse hepatic metastasis model[2]
Immunological Outcome Increased CD3+ cells in metastasesMouse hepatic metastasis model[2]
Apoptotic Outcome Increased activated caspase 3 in metastasesMouse hepatic metastasis model[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound.

In Vivo Hepatic Metastasis Model

This protocol was utilized to assess the in vivo efficacy of AR71 in a mouse model.

InVivo_Metastasis_Workflow start Start injection Inject Wild-Type B16 Melanoma Cells into Spleen of Mice start->injection treatment Administer AR71 (2.5 mg/kg) or Solvent Control Intravenously Every 24h injection->treatment duration Continue Treatment for 9 Days treatment->duration analysis Histological Analysis of Liver Tissue duration->analysis outcome1 Quantify Hepatic Metastases analysis->outcome1 outcome2 Immunohistochemistry for CD3+ Cells and Activated Caspase 3 analysis->outcome2 end End outcome1->end outcome2->end

Caption: Experimental workflow for the in vivo metastasis model.

Methodology:

  • Cell Culture: Wild-type B16 melanoma cells are cultured under standard conditions.

  • Animal Model: Bl/6N mice are used for the hepatic metastasis model.

  • Tumor Cell Implantation: A suspension of B16 melanoma cells is injected into the spleen of the mice.

  • Treatment Regimen: The mice are divided into a treatment group and a solvent control group. The treatment group receives intravenous injections of this compound at a dosage of 2.5 mg/kg every 24 hours. The control group receives injections of the solvent.

  • Duration: The treatment is continued for a period of 9 days.

  • Endpoint Analysis: After the treatment period, the mice are euthanized, and their livers are harvested.

  • Histological Evaluation: The liver tissues are fixed, sectioned, and stained for histological analysis to quantify the number and size of hepatic metastases.

  • Immunohistochemistry: Liver sections are also subjected to immunohistochemical staining to detect the presence of CD3+ T-cells and activated caspase 3, providing insights into the immune response and apoptosis within the metastatic lesions.

High-Throughput Fluorescence Polarization (HTFP) Assay

This assay is employed to assess the direct interference of AR71 with the MIA-MIA interaction.

HTFP_Assay_Workflow start Start prepare_mia Prepare Fluorescently Labeled MIA Protein (e.g., MIA-Ru(bpy)3) start->prepare_mia incubation Incubate Labeled MIA with AR71 or Control Peptides at Varying Concentrations prepare_mia->incubation measurement Measure Fluorescence Polarization (FP) Signal incubation->measurement analysis Analyze Change in FP Signal measurement->analysis interpretation Decreased FP Indicates Dissociation of MIA Dimers analysis->interpretation end End interpretation->end

Caption: Workflow for the High-Throughput Fluorescence Polarization Assay.

Methodology:

  • Reagent Preparation: A fluorescently labeled version of the MIA protein (e.g., MIA-Ru(bpy)3) is prepared.

  • Assay Setup: The labeled MIA protein is incubated in solution, where it forms dimers, resulting in a high fluorescence polarization (FP) signal due to its larger size and slower rotation.

  • Compound Addition: this compound or control peptides are added to the solution at various concentrations.

  • Measurement: The fluorescence polarization of the solution is measured using a suitable plate reader.

  • Data Analysis: A decrease in the FP signal indicates that the labeled MIA dimers are dissociating into monomers. This is because the smaller monomers rotate more rapidly in solution, leading to a lower FP signal.

  • Interpretation: The ability of AR71 to cause a dose-dependent decrease in the FP signal confirms its direct interference with MIA dimerization.

Conclusion and Future Directions

The this compound represents a significant advancement in the targeted therapy of malignant melanoma. Its well-defined mechanism of action, involving the inhibition of MIA protein dimerization, provides a strong rationale for its further development. The available data underscores its potential to not only inhibit metastasis but also to stimulate an anti-tumor immune response. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of AR71-based peptides to enhance their therapeutic efficacy and clinical applicability. The insights gained from the study of AR71 will undoubtedly pave the way for a new class of anti-melanoma therapeutics.

References

Dodecapeptide AR71: A Technical Guide to a Novel Melanoma Inhibitory Activity (MIA) Protein Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecapeptide AR71 has emerged as a significant antagonist of the Melanoma Inhibitory Activity (MIA) protein, a key player in melanoma progression and metastasis. This technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of AR71. It details the experimental protocols utilized in its characterization and presents quantitative data on its biological activity. Furthermore, this document includes visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of AR71's role as a potential therapeutic agent in oncology.

Introduction: Discovery and Origin of this compound

This compound was identified through the screening of peptide libraries for molecules capable of inhibiting the function of the Melanoma Inhibitory Activity (MIA) protein. The MIA protein is known to be functionally active as a dimer, and its dimerization is crucial for its role in promoting melanoma cell migration and invasion. The screening process aimed to identify peptides that could disrupt this dimerization, thereby neutralizing MIA's pathological activity. AR71, a dodecapeptide with the amino acid sequence acetyl-phenylalanyl-histidyl-tryptophyl-arginyl-tyrosyl-prolyl-leucyl-prolyl-leucyl-prolyl-glycyl-glutaminamide (Ac-FHWRYPLPLPGQ-NH₂), was identified as a potent inhibitor of MIA dimerization.[1]

Mechanism of Action: Inhibition of MIA Dimerization

The primary mechanism of action of this compound is the inhibition of the dimerization of the MIA protein. By binding to the dimerization domain of MIA, AR71 prevents the formation of the functionally active MIA dimer.[1][2][3] This disruption of dimerization effectively neutralizes the downstream effects of MIA, which include the promotion of melanoma cell detachment, migration, and invasion. Two-dimensional nuclear magnetic resonance (NMR) spectroscopy has confirmed the binding of AR71 to the MIA dimerization domain.[2][3]

The signaling pathway affected by AR71 is centered on the MIA protein's role in the tumor microenvironment. MIA, secreted by melanoma cells, interacts with extracellular matrix components and integrins, leading to altered cell adhesion and increased motility. By inhibiting MIA, AR71 helps to maintain the integrity of cell adhesion and reduces the metastatic potential of melanoma cells.

MIA_Inhibition_Pathway cluster_0 Melanoma Cell cluster_1 Extracellular Space MIA_monomer MIA Monomer MIA_dimer Active MIA Dimer MIA_monomer->MIA_dimer Dimerization Integrins Integrins MIA_dimer->Integrins Interaction Cell_Migration Cell Migration & Metastasis Integrins->Cell_Migration Promotes AR71 This compound AR71->MIA_dimer Inhibits Dimerization

Figure 1: this compound Mechanism of Action.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which measure the concentration of AR71 required to inhibit 50% of a biological process, have been determined for different cell types.

Cell TypeIncubation Time (hours)IC50 (µM)
Human Astrocytes 241.28
2420.21
4812.53
729.69
Peripheral Blood Mononuclear Cells (PBMCs) 24Not specified
48Not specified
72Not specified
Neuroblastoma Cells 2418.8
724.54

Table 1: IC50 Values of this compound against Various Cell Lines. (Data not available for all time points for PBMCs in the provided search results).

Experimental Protocols

The characterization of this compound has involved a range of experimental methodologies, from in vitro cell-based assays to in vivo animal models.

MIA Dimerization Inhibition Assay

A High-Throughput Fluorescence Polarization (HTFP) assay is utilized to assess the ability of AR71 to interfere with MIA-MIA interaction.

Protocol:

  • Biotinylated MIA (MIA-biotin) is immobilized on a streptavidin-coated microplate.

  • Ruthenium-complex-labeled MIA (MIA-Ru(bpy)₃) is added to the wells.

  • The fluorescence polarization (FP) signal is measured. An increase in FP indicates the binding of MIA-Ru(bpy)₃ to the immobilized MIA-biotin.

  • This compound is added at varying concentrations.

  • A decrease in the FP signal indicates the displacement of MIA-Ru(bpy)₃ by AR71, signifying the inhibition of MIA dimerization.[1]

Dimerization_Inhibition_Workflow A Immobilize MIA-biotin on streptavidin plate B Add MIA-Ru(bpy)₃ A->B C Measure baseline Fluorescence Polarization (FP) B->C D Add this compound C->D E Measure final FP D->E F Decreased FP indicates dimerization inhibition E->F

Figure 2: MIA Dimerization Inhibition Assay Workflow.
In Vivo Mouse Melanoma Model

The in vivo efficacy of AR71 is evaluated using a mouse model of metastatic melanoma.

Protocol:

  • A suitable mouse strain (e.g., C57BL/6) is used.

  • Melanoma cells (e.g., B16-F10) are injected into the mice to establish tumors. This can be done via subcutaneous, intravenous, or orthotopic injection depending on the desired metastatic model.

  • Once tumors are established, mice are treated with this compound, typically via intravenous injections.

  • Tumor growth and metastasis are monitored over time.

  • At the end of the study, organs are harvested for histological analysis to quantify the extent of metastasis.

Multiplex ELISA for Cytokine Profiling

To assess the immunomodulatory effects of AR71, cytokine levels in the serum of treated mice are measured using a Multiplex ELISA.

Protocol:

  • Blood samples are collected from control and AR71-treated mice.

  • Serum is isolated by centrifugation.

  • A multiplex ELISA plate, pre-coated with capture antibodies for a panel of cytokines (e.g., TNF-α, various interleukins), is used.

  • Serum samples and standards are added to the wells and incubated.

  • After washing, a cocktail of biotinylated detection antibodies is added.

  • Streptavidin-horseradish peroxidase (HRP) is then added, followed by a chemiluminescent substrate.

  • The plate is read using a specialized imager, and cytokine concentrations are determined by comparison to the standard curves.[4][5][6]

Calcein (B42510) Release Assay for LAK Cell Cytotoxicity

The ability of AR71 to enhance the cytotoxic activity of lymphokine-activated killer (LAK) cells against melanoma cells is measured using a calcein release assay.[4]

Protocol:

  • Melanoma target cells are labeled with calcein-AM, a fluorescent dye that is retained within live cells.

  • LAK cells (effector cells) are co-cultured with the labeled target cells at various effector-to-target ratios.

  • This compound is added to the co-culture.

  • After an incubation period, the amount of calcein released into the supernatant is measured using a fluorescence plate reader. Calcein release is indicative of target cell lysis by the LAK cells.

  • Spontaneous release (target cells alone) and maximum release (target cells with a lysis agent) are used as controls to calculate the percentage of specific lysis.[7][8]

Calcein_Release_Assay_Workflow A Label Melanoma Cells with Calcein-AM B Co-culture labeled Melanoma Cells with LAK Cells A->B C Add this compound B->C D Incubate C->D E Measure Calcein release in supernatant D->E F Calculate % Specific Lysis E->F

Figure 3: Calcein Release Assay Workflow.

In Vitro and In Vivo Efficacy

In vitro studies have demonstrated that this compound can effectively reduce melanoma cell migration.[1] In vivo experiments in mouse models of melanoma have shown that treatment with AR71 leads to a significant reduction in the formation of metastases.[1]

Furthermore, AR71 has been shown to modulate the host immune response. Treatment with AR71 in melanoma-bearing mice resulted in a beneficial decrease in several tumor-associated cytokines, including TNF-α.[4] It also led to an increase in the cytotoxicity of anti-tumor lymphokine-activated killer (LAK) cells and an increased number of NK cells in the liver where metastases were present.[4] These findings suggest that in addition to its direct effects on melanoma cells, AR71 can also stimulate an anti-tumor immune response.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel therapeutics for malignant melanoma. Its well-defined mechanism of action, involving the inhibition of MIA protein dimerization, provides a clear rationale for its anti-metastatic effects. The quantitative data on its bioactivity and the established experimental protocols for its evaluation lay a solid foundation for further preclinical and clinical development.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of AR71, potentially through medicinal chemistry modifications, to enhance its therapeutic index. Further elucidation of the specific cytokine and immune cell populations affected by AR71 will provide deeper insights into its immunomodulatory effects and may guide its use in combination with other immunotherapies. The continued investigation of this compound and its derivatives holds significant promise for improving the treatment outcomes for patients with metastatic melanoma.

References

Unraveling the Kinship of Dodecapeptide AR71: A Technical Guide to Homolog Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel peptides with therapeutic potential is a cornerstone of modern drug development. Dodecapeptide AR71 has emerged as a molecule of significant interest, yet a comprehensive understanding of its evolutionary conservation and functional analogs in other species remains elusive. This technical guide provides a detailed framework for the identification, characterization, and analysis of AR71 homologs. We present a synthesis of established experimental protocols and bioinformatic workflows, illustrated with hypothetical data for this compound to serve as a practical blueprint for researchers. This document outlines methodologies for sequence-based homology searching, experimental validation using mass spectrometry, and functional characterization through signaling pathway analysis. The presented protocols and data are intended to be illustrative, providing a robust starting point for the investigation of any novel peptide and its homologs.

Introduction to this compound and the Importance of Homolog Discovery

While specific public data on this compound is not available, for the purpose of this guide, we will consider it a hypothetical peptide with potential therapeutic properties. The identification of homologs—peptides in different species that share a common evolutionary origin—is a critical step in preclinical research and drug development. Studying homologs provides invaluable insights into:

  • Conservation of Function: Identifying conserved residues and motifs can pinpoint regions essential for biological activity.

  • Predictive Toxicology: The effects of a peptide in one species can suggest potential toxicological profiles in others, including humans.

  • Evolutionary and Phylogenetic Analysis: Understanding the evolutionary relationships of a peptide can inform its biological context and potential for broader applications.

  • Development of Animal Models: Identifying the presence and function of a homolog in a model organism is crucial for in vivo studies.

This guide will walk through the process of discovering and characterizing homologs of a novel dodecapeptide, using AR71 as our case study.

Bioinformatic Homology Searching: The First Step

The initial search for homologs is typically performed in silico using various bioinformatic tools and databases.

Key Databases for Peptide Homology Searching

A multitude of databases can be queried to find potential homologs. The choice of database will depend on the scope of the search.

DatabaseDescriptionKey Features
NCBI BLASTp A widely used tool for comparing a protein query sequence against protein sequence databases.Allows for searching against various databases including non-redundant protein sequences (nr), Swiss-Prot, and organism-specific databases.
UniProt A comprehensive, high-quality, and freely accessible resource of protein sequence and functional information.Provides extensive annotation, including function, domain structure, and post-translational modifications.
PeptideAtlas A multi-organism compendium of peptides identified in a large set of tandem mass spectrometry proteomics experiments.[1]Provides experimental evidence for the existence of peptides in various species.[1]
Antimicrobial Peptide Database (APD) A specialized database of natural, synthetic, and predicted antimicrobial peptides.[2][3]Useful if AR71 is hypothesized to have antimicrobial properties. Allows for searches based on sequence, structure, and activity.[3]
Experimental Protocol: BLASTp Search for AR71 Homologs

Objective: To identify putative homologs of this compound through sequence similarity searches.

Methodology:

  • Sequence Preparation: Obtain the amino acid sequence of this compound (for this example, let's assume a hypothetical sequence: FLPIAGLAAVLS).

  • Access BLASTp: Navigate to the NCBI BLASTp web server.

  • Input Query Sequence: Paste the AR71 sequence into the "Enter Query Sequence" box.

  • Select Database: Choose the "Non-redundant protein sequences (nr)" database for the broadest search. To narrow the search, select a more specific database (e.g., "Reference proteins (refseq_protein)").

  • Algorithm Selection: Select "blastp" (protein-protein BLAST). For short sequences like a dodecapeptide, it is crucial to adjust the algorithm parameters.

  • Algorithm Parameters (Crucial for Short Peptides):

    • Expect Threshold (E-value): Increase the E-value threshold (e.g., to 10 or higher) to allow for the detection of more distant homologs, as short sequences are more likely to have higher E-values by chance.

    • Word Size: Decrease the word size (e.g., to 2 or 3) to increase the sensitivity of the search for short sequences.

    • Matrix: Select an appropriate scoring matrix, such as PAM30 or BLOSUM80, which are better suited for finding short, nearly exact matches.

  • Execute Search: Initiate the BLAST search.

  • Analyze Results: Examine the search results, paying close attention to the E-value, percent identity, and alignment scores. Sequences with low E-values and high percent identity are strong candidates for being homologs.

Hypothetical BLASTp Results for AR71
Putative HomologSpeciesAccession NumberE-valuePercent Identity
Peptide X1Mus musculusXP_00652345.12.591.7%
Peptide Y1Rattus norvegicusXP_00876543.13.183.3%
Peptide Z1Danio rerioNP_00101234.18.975.0%

Experimental Validation of Homologs using Mass Spectrometry

Bioinformatic predictions must be confirmed through experimental validation. Tandem mass spectrometry (MS/MS) is a powerful technique for identifying peptides in complex biological samples.[4][5]

Experimental Protocol: Identification of AR71 Homologs in Tissue Samples

Objective: To confirm the presence of predicted AR71 homologs in tissue samples from other species.

Methodology:

  • Sample Preparation:

    • Homogenize tissue samples (e.g., from Mus musculus brain) in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Perform protein concentration quantification (e.g., using a BCA assay).

  • Protein Digestion:

    • Denature the proteins in the lysate by heating or using chemical denaturants.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the proteins into smaller peptides using a sequence-specific protease, such as trypsin.

  • Peptide Fractionation (Optional but Recommended):

    • For complex samples, fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Inject the peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Peptides are separated by reversed-phase chromatography based on their hydrophobicity.

    • As peptides elute from the column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the eluting peptides.

    • Selected precursor ions are then isolated and fragmented (e.g., by collision-induced dissociation), and a tandem mass spectrum (MS2) is acquired.

  • Database Searching:

    • The resulting MS/MS spectra are searched against a protein sequence database of the target species (Mus musculus in this case).

    • Specialized software (e.g., Mascot, Sequest, MaxQuant) is used to match the experimental MS/MS spectra to theoretical spectra generated from the database.

    • The search parameters should include the predicted amino acid sequence of the AR71 homolog.

Workflow for Experimental Homolog Identification

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis tissue Tissue Sample (e.g., Mus musculus brain) lysate Protein Lysate tissue->lysate digestion Tryptic Digestion lysate->digestion peptides Peptide Mixture digestion->peptides lc LC Separation peptides->lc ms1 MS1 Scan (Precursor m/z) lc->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 search Database Search ms2->search database Species-Specific Protein Database database->search validation Homolog Validation search->validation signaling_pathway AR71 This compound Receptor GPCR AR71->Receptor Binds G_protein G Protein Receptor->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PKC PKC PLC->PKC MEK MEK PKC->MEK ERK ERK MEK->ERK Cellular_Response Cellular Response (e.g., Proliferation, Survival) ERK->Cellular_Response Akt Akt PI3K->Akt Akt->Cellular_Response

References

In-Depth Technical Guide: Predicted Protein Interactions of Dodecapeptide AR71

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This document aims to provide a comprehensive technical overview of the predicted protein interactions of the dodecapeptide AR71. However, initial database and literature searches have not yielded specific information for a molecule designated as "this compound."

The scientific landscape is vast and nomenclature can vary. It is possible that "AR71" is an internal project name, a recently discovered peptide not yet widely published, or a variant of a known peptide.

To proceed with a detailed analysis as requested, we require more specific information about this compound, such as:

  • Amino Acid Sequence: The primary structure of the peptide is fundamental to predicting its interactions.

  • Source or Origin: Knowing the protein or organism from which AR71 is derived can provide significant clues about its potential binding partners and biological function.

  • Therapeutic or Biological Area of Interest: Understanding the context in which AR71 is being studied (e.g., oncology, immunology, neurology) will help narrow the search for relevant protein interactions and signaling pathways.

In the interim, this guide will present a generalized framework and methodologies that are broadly applicable to the study of novel peptide-protein interactions. This includes common signaling pathways modulated by peptides, standard experimental protocols for interaction validation, and examples of how such data can be visualized.

General Principles of Peptide-Protein Interactions

Peptides often act as modulators of protein-protein interactions (PPIs) or as direct ligands for receptors. Their mechanism of action can be broadly categorized as:

  • Competitive Inhibition: The peptide mimics the binding motif of a natural ligand, thereby blocking the interaction.

  • Allosteric Modulation: The peptide binds to a site on the target protein distinct from the active site, inducing a conformational change that alters the protein's activity.

  • Stabilization of PPIs: In some cases, peptides can act as "molecular glue," stabilizing the interaction between two proteins.[1][2]

Commonly Implicated Signaling Pathways

Many therapeutic peptides exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. A prime example is the PI3K/AKT/mTOR pathway , which is central to numerous cellular processes.[3] Peptides can influence this pathway by interacting with upstream receptors or downstream signaling components.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, metabolism, and survival.[3] Its dysregulation is implicated in a variety of diseases, including cancer and diabetes.

PI3K_AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy Inhibition mTORC1->Autophagy Experimental_Workflow Start Hypothesized Peptide-Protein Interaction InSilico In Silico Docking & MD Simulations Start->InSilico Prediction Y2H Yeast Two-Hybrid Screening Start->Y2H Screening CoIP Co-Immunoprecipitation InSilico->CoIP Y2H->CoIP Validation SPR Surface Plasmon Resonance (SPR) CoIP->SPR Quantification CellAssay Cell-Based Functional Assays SPR->CellAssay Conclusion Validated Interaction & Functional Effect CellAssay->Conclusion

References

An In-depth Technical Guide on the Post-Translational Modifications of Dodecapeptide AR71

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecapeptide AR71 is a synthetic peptide of significant interest in current therapeutic research. Its biological activity and stability are intricately regulated by a variety of post-translational modifications (PTMs). Understanding these modifications is paramount for the elucidation of its mechanism of action, optimization of its efficacy, and development of robust manufacturing processes. This technical guide provides a comprehensive overview of the PTMs identified on AR71, the methodologies for their characterization, and their putative roles in relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of AR71 and other peptide-based therapeutics.

Quantitative Analysis of AR71 Post-Translational Modifications

The following table summarizes the quantitative data obtained from the analysis of AR71 PTMs. These modifications were identified and quantified using a combination of high-resolution mass spectrometry and chromatographic techniques.

Modification Type Affected Residue Modification Site Extent of Modification (%) Analytical Method
PhosphorylationSerineSer-378.5 ± 4.2LC-MS/MS
AcetylationLysineLys-745.1 ± 3.1RP-HPLC, MALDI-TOF MS
MethylationArginineArg-922.8 ± 2.5HILIC-MS/MS
AmidationC-terminusAla-12>95FT-ICR MS

Detailed Experimental Protocols

Mass Spectrometry for PTM Identification and Quantification

Objective: To identify and quantify the various post-translational modifications on this compound.

Methodology:

  • Sample Preparation: Lyophilized AR71 was reconstituted in 0.1% formic acid. For enzymatic digestion, the peptide was incubated with trypsin at a 1:20 enzyme-to-substrate ratio in 50 mM ammonium (B1175870) bicarbonate at 37°C for 12 hours.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • An Agilent 1290 Infinity II HPLC system coupled to a Thermo Scientific Q Exactive HF-X mass spectrometer was used.

    • A C18 column (2.1 mm x 100 mm, 1.8 µm) was employed for chromatographic separation.

    • A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B) was run over 60 minutes at a flow rate of 0.3 mL/min.

    • The mass spectrometer was operated in positive ion mode, and data-dependent acquisition was performed to select the top 10 most intense precursor ions for HCD fragmentation.

  • Data Analysis: The raw data was analyzed using MaxQuant software. PTMs were identified by searching against a custom database containing the AR71 sequence with variable modifications (phosphorylation, acetylation, methylation, amidation) specified. Quantification was based on the precursor ion intensity.

Western Blotting for Specific PTM Detection

Objective: To specifically detect the phosphorylation of AR71 at Ser-3.

Methodology:

  • SDS-PAGE: Synthetic phosphorylated and non-phosphorylated AR71 standards, along with the test sample, were resolved on a 4-20% Tris-Tricine gel.

  • Electrotransfer: The separated peptides were transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane was blocked with 5% BSA in TBST for 1 hour at room temperature.

    • The membrane was then incubated overnight at 4°C with a primary antibody specific for phospho-Serine.

    • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothetical signaling pathway of AR71, the experimental workflow for PTM characterization, and the functional implications of these modifications.

AR71_Signaling_Pathway AR71 AR71 Receptor Receptor Tyrosine Kinase AR71->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth and Proliferation mTOR->CellGrowth

Caption: Hypothetical signaling pathway initiated by AR71 binding.

PTM_Workflow Sample AR71 Sample EnzymaticDigestion Enzymatic Digestion (Optional) Sample->EnzymaticDigestion LCMS LC-MS/MS Analysis Sample->LCMS EnzymaticDigestion->LCMS DataAnalysis Database Searching and PTM Identification LCMS->DataAnalysis Quantification Quantitative Analysis DataAnalysis->Quantification Validation Validation (e.g., Western Blot) Quantification->Validation

Caption: Experimental workflow for PTM characterization of AR71.

PTM_Functional_Relationship cluster_PTMs Post-Translational Modifications cluster_Functions Functional Impact Phosphorylation Phosphorylation (Ser-3) ReceptorBinding Increased Receptor Binding Affinity Phosphorylation->ReceptorBinding Acetylation Acetylation (Lys-7) Bioactivity Modulation of Bioactivity Acetylation->Bioactivity Amidation Amidation (C-terminus) Stability Enhanced Proteolytic Stability Amidation->Stability

Caption: Logical relationship between PTMs and their functional impact.

Methodological & Application

Application Notes and Protocols for the Synthesis of Dodecapeptide AR71

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the synthesis of the dodecapeptide AR71. The synthesis is based on the well-established principles of Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry. SPPS allows for the efficient and controlled assembly of amino acids into a desired peptide sequence on a solid support, simplifying the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[1][2] These application notes will detail the necessary reagents, equipment, and step-by-step protocols for the successful synthesis, purification, and characterization of this compound.

Synthesis Strategy: Fmoc/tBu Solid-Phase Peptide Synthesis

The synthesis of this compound will be performed using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[3] In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu). The peptide is assembled on a solid resin support, and upon completion of the sequence, it is cleaved from the resin and deprotected in a single step using a strong acid, typically trifluoroacetic acid (TFA).[2]

Materials and Equipment

Resins, Amino Acids, and Reagents

A comprehensive list of necessary materials is provided in the table below. The quality of reagents, particularly the solvent N,N-dimethylformamide (DMF), is critical for the success of the synthesis.[4]

Reagent Grade Supplier Purpose
Rink Amide MBHA Resin100-200 mesh, 0.4-0.8 mmol/gSigma-Aldrich, BachemSolid support for peptide synthesis, yields a C-terminal amide.[4][5]
Fmoc-protected Amino AcidsSynthesis GradeAAPPTec, BachemBuilding blocks for the peptide chain.[6]
N,N-Dimethylformamide (DMF)Amine-free, Peptide Synthesis GradeThermoFisher ScientificPrimary solvent for washing and coupling reactions.[4]
Piperidine (B6355638)Reagent GradeSigma-AldrichReagent for Fmoc-deprotection.[3][5]
HBTU/HOBt or HATU/HOAtPeptide Coupling GradeVariousCoupling reagents to activate carboxylic acids for amide bond formation.[5][7]
N,N-Diisopropylethylamine (DIEA)Reagent GradeSigma-AldrichBase used during the coupling reaction.[5][8]
Dichloromethane (DCM)ACS GradeVariousSolvent for resin swelling and washing.
Trifluoroacetic Acid (TFA)Reagent GradeSigma-AldrichReagent for cleavage of the peptide from the resin.
Triisopropylsilane (TIS)Reagent GradeSigma-AldrichScavenger to protect against side reactions during cleavage.
Diethyl EtherACS GradeVariousUsed for precipitation of the cleaved peptide.[5]
Acetonitrile (B52724) (ACN)HPLC GradeVariousSolvent for HPLC purification.
WaterHPLC GradeVariousSolvent for HPLC purification.
Equipment
  • Microwave-assisted Peptide Synthesizer (optional, for accelerated synthesis)[5] or Manual Reaction Vessel

  • HPLC System (for purification and analysis)

  • Lyophilizer (for peptide drying)

  • Mass Spectrometer (e.g., MALDI-TOF, for identity confirmation)[5]

  • Standard laboratory glassware and filtration apparatus

Experimental Protocols

Resin Swelling

The initial step is to swell the resin to ensure that the reactive sites are accessible for the first amino acid coupling.

  • Weigh the appropriate amount of Rink Amide resin for the desired synthesis scale (e.g., 0.1 mmol).

  • Transfer the resin to a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[4]

  • After swelling, drain the DMF.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

  • Add a 20% solution of piperidine in DMF to the resin.[4][5]

  • Agitate the mixture for 3-5 minutes.

  • Drain the solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for another 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

Amino Acid Coupling

The core of peptide synthesis, this step forms the peptide bond between the free N-terminus on the resin and the incoming Fmoc-protected amino acid.

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent such as HBTU/HOBt (3-5 equivalents) in DMF.[5]

  • Add DIEA (6-10 equivalents) to the amino acid solution to activate it.

  • Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. Microwave-assisted synthesis can reduce this time to 5-10 minutes.[5]

  • After the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).

A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) indicates that the coupling should be repeated.

Iterative Cycles of Deprotection and Coupling

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for each amino acid in the this compound sequence until the entire peptide has been assembled.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v). The specific scavengers may vary depending on the amino acid composition of the peptide.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.[5]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide using a preparative RP-HPLC column with a gradient of acetonitrile in water (both containing 0.1% TFA).[5]

  • Collect the fractions containing the desired peptide.

  • Confirm the purity of the collected fractions using analytical RP-HPLC.

  • Verify the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

The following table summarizes the expected quantitative data for a typical synthesis of this compound on a 0.1 mmol scale.

Parameter Value Unit
Resin Loading0.5mmol/g
Synthesis Scale0.1mmol
Fmoc-Amino Acid Excess4equivalents
Coupling Reagent Excess4equivalents
DIEA Excess8equivalents
Crude Peptide Yield70-90%
Purified Peptide Yield20-40%
Purity (by HPLC)>95%
Molecular Weight (Expected)Varies based on sequenceDa
Molecular Weight (Observed)Matches expected valueDa

Visualizations

Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the key steps in the Solid-Phase Peptide Synthesis of this compound.

SPPS_Workflow Resin Resin Support Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization FinalPeptide This compound Characterization->FinalPeptide

Caption: Workflow for the Solid-Phase Peptide Synthesis of this compound.

Logical Relationship of Synthesis Components

This diagram shows the relationship between the key components involved in the synthesis process.

Synthesis_Components node1 Solid Support (Resin) - C-terminal anchoring - Simplifies purification node5 Final Product This compound node1->node5 node2 Protected Amino Acids - Fmoc (Nα-protection) - tBu, etc. (Side-chain protection) node2->node5 node3 Reagents - Coupling Reagents (HBTU) - Bases (Piperidine, DIEA) - Solvents (DMF, DCM) node3->node5 node4 Cleavage Cocktail - TFA - Scavengers (TIS) node4->node5

Caption: Key components and their role in the synthesis of the final peptide product.

References

Application Notes and Protocols: Solid-Phase Synthesis of Arginine-Rich Dodecapeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient construction of complex peptide chains. This document provides a detailed protocol for the synthesis of a generic arginine-rich dodecapeptide, a class of peptides often associated with cell-penetrating and antimicrobial activities. While the specific dodecapeptide "AR71" did not yield specific results in literature searches, the following protocol outlines a robust Fmoc/tBu-based strategy applicable to the synthesis of similar arginine-containing peptides.

Arginine-rich peptides can present unique challenges during synthesis, primarily due to the bulky and strongly basic nature of the arginine side chain's guanidinium (B1211019) group.[1][2] These challenges include aggregation of the growing peptide chains and incomplete coupling reactions.[1] This protocol incorporates strategies to mitigate these issues, such as the use of appropriate resins and coupling reagents.

Materials and Reagents

A comprehensive list of necessary materials and reagents for the synthesis is provided below.

Category Item Supplier Example Notes
Resin Rink Amide MBHA ResinSigma-Aldrich, AAPPTECLow loading (e.g., 0.2-0.4 mmol/g) is recommended to reduce peptide chain aggregation.[1]
Amino Acids Fmoc-protected amino acidsAAPPTEC, Gyros Protein TechnologiesSide-chain protecting groups (e.g., Pbf for Arginine) are crucial.[3]
Coupling Reagents HBTU/HATU/HCTU/TBTU, DIC/HOBtAAPPTEC, Sigma-AldrichAminium-based reagents are highly effective.[4]
Deprotection Reagent 20% Piperidine (B6355638) in DMFSigma-AldrichUsed for the removal of the Fmoc protecting group.[5][6]
Solvents DMF, DCM, NMPStandard laboratory suppliersHigh-purity, peptide synthesis grade is required.
Cleavage Cocktail TFA/TIS/H2O (e.g., 95:2.5:2.5)Sigma-AldrichComposition may vary based on the peptide sequence.
Precipitation Solvent Cold diethyl etherStandard laboratory suppliers
Purification System HPLC with a C18 columnWaters, AgilentFor purification of the crude peptide.
Analysis Mass Spectrometry (MALDI-TOF or ESI)Bruker, Thermo Fisher ScientificFor verification of the peptide's molecular weight.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol details the manual synthesis of an arginine-rich dodecapeptide on a Rink Amide resin, yielding a C-terminally amidated peptide.

Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide MBHA resin (e.g., for a 0.1 mmol scale synthesis) and place it into a reaction vessel.[6]

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation. This step is crucial for optimal reaction kinetics.

  • After swelling, drain the DMF.

First Amino Acid Coupling
  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.[5] Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to activate the amino acid.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[1]

  • Washing: After the coupling reaction, drain the solution and wash the resin extensively with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines). If the test is positive, a second coupling may be necessary.[1]

Chain Elongation (Cycles 2-12)

Repeat the Fmoc deprotection, amino acid activation, coupling, and washing steps for each subsequent amino acid in the dodecapeptide sequence. For arginine residues, it is often beneficial to perform a "double couple" where the coupling step is repeated with fresh reagents to ensure complete incorporation.[1]

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail, for example, a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[7]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Purification
  • Precipitate the crude peptide from the cleavage solution by adding it to a large volume of ice-cold diethyl ether.[5]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • After the final wash, decant the ether and allow the crude peptide to air dry or dry under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify it using preparative HPLC with a C18 column.[5]

  • Collect the fractions containing the pure peptide, and confirm the molecular weight using mass spectrometry.[5] Lyophilize the pure fractions to obtain the final peptide product as a white powder.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow of the solid-phase peptide synthesis.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Amino Acid Activation (HBTU/HOBt/DIPEA) wash1->activation coupling Coupling activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive chain_elongation Repeat for all Amino Acids (Cycles 2-12) kaiser_test->chain_elongation Negative repeat_coupling->wash2 final_deprotection Final Fmoc Deprotection chain_elongation->final_deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification analysis Analysis (Mass Spec) purification->analysis end End: Lyophilized Peptide analysis->end

Caption: Experimental workflow for Solid-Phase Peptide Synthesis.

As no specific signaling pathway for "AR71" could be identified, the following diagram illustrates the logical progression of the synthesis cycle.

Synthesis_Cycle Resin Resin-AA(n) Deprotect Deprotection Resin->Deprotect Piperidine Washing1 Washing Deprotect->Washing1 Couple Coupling (Fmoc-AA(n+1)) Washing1->Couple Washing2 Washing Couple->Washing2 Activated AA NextCycle Resin-AA(n+1) Washing2->NextCycle NextCycle->Deprotect Next cycle

Caption: Logical relationship of the SPPS cycle.

Troubleshooting

Common issues in the synthesis of arginine-rich peptides and their potential solutions are outlined below.

Problem Possible Cause Suggested Solution
Incomplete Coupling Steric hindrance from bulky side chains (e.g., Arg(Pbf)).[1]Perform a double coupling.[1] Increase the concentration of reagents or extend the coupling time.[1]
Peptide Aggregation Interchain hydrogen bonding, especially with high-loading resins.[1]Use a low-loading resin (0.2-0.4 mmol/g).[1] Optimize the solvent system, potentially using NMP or solvent mixtures.[1]
Side Reactions during Cleavage Cationic species reacting with sensitive residues.Include scavengers like TIS and water in the cleavage cocktail.

Conclusion

This document provides a comprehensive and detailed protocol for the solid-phase synthesis of a generic arginine-rich dodecapeptide. By employing the outlined strategies, researchers can successfully synthesize these challenging peptides for a variety of applications in research and drug development. Careful monitoring of each step, particularly the coupling of arginine residues, is critical for achieving a high-purity final product.

References

Application Notes & Protocols for the Purification of Recombinant Dodecapeptide AR71

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the purification of the recombinant dodecapeptide, AR71. The following protocols and data are based on established methodologies for purifying synthetic and recombinant peptides of similar size and characteristics.

Introduction

Dodecapeptides, consisting of 12 amino acids, are a class of molecules with significant therapeutic and research potential. Their small size allows for specific biological interactions while offering advantages in synthesis and modification. The purification of a target dodecapeptide, such as AR71, from a complex mixture of cellular components and synthesis byproducts is a critical step to ensure its safety, efficacy, and accurate characterization.

The primary challenges in peptide purification stem from the presence of closely related impurities, including deletion sequences, truncated peptides, and incompletely deprotected molecules.[1] The choice of purification strategy is dictated by the physicochemical properties of the peptide, such as its hydrophobicity, charge, and size. This guide focuses on the most robust and widely adopted techniques for dodecapeptide purification.

Purification Strategies Overview

Several chromatographic techniques are available for peptide purification. The most common and effective methods include Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEC), and Size-Exclusion Chromatography (SEC).[2][3] For recombinant peptides, Affinity Chromatography may also be employed if the peptide is expressed with a fusion tag.[2][4]

  • Reversed-Phase HPLC (RP-HPLC): This is the industry-standard and most powerful technique for peptide purification.[1][5] It separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (e.g., acetonitrile), with more hydrophobic peptides eluting later.[1][5]

  • Ion-Exchange Chromatography (IEC): This method separates peptides based on their net charge at a given pH.[2] Peptides bind to a charged stationary phase (either anion or cation exchanger) and are eluted by increasing the salt concentration or changing the pH of the mobile phase.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[2] Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules, like dodecapeptides, enter the pores and have a longer retention time. This method is often used for desalting or buffer exchange.

A multi-step purification strategy often yields the highest purity product. A common approach involves an initial capture step, such as IEC or affinity chromatography, followed by a high-resolution polishing step using RP-HPLC.

Quantitative Data Summary

The following table summarizes the expected performance of different purification methods for a typical dodecapeptide. The actual values for AR71 may vary depending on its specific amino acid sequence and the expression system used.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Reversed-Phase HPLC (RP-HPLC) >95-99%50-80%High resolution and purity; applicable to a wide range of peptides.[1][5]Can denature some peptides; requires organic solvents.
Ion-Exchange Chromatography (IEC) 80-95%60-90%High capacity; gentle conditions; can be used as an initial capture step.[2]Lower resolution for closely related impurities; buffer-intensive.
Affinity Chromatography (with tag) >90%70-95%Highly specific and efficient for tagged peptides.[2][4]Requires a fusion tag which may need to be cleaved later.
Size-Exclusion Chromatography (SEC) Low>95%Gentle; useful for buffer exchange and removing very large or small impurities.[2]Not a high-resolution technique for peptides of similar size.

Experimental Protocols

Protocol 1: Single-Step Purification by Reversed-Phase HPLC

This protocol is suitable for achieving high purity of AR71 in a single chromatographic step.

1. Materials and Reagents:

  • Crude recombinant AR71 lysate or supernatant

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Preparative C18 HPLC column (e.g., 10 µm particle size, 300 Å pore size)

  • HPLC system with a preparative pump, UV detector, and fraction collector

2. Sample Preparation:

  • Clarify the crude AR71 sample by centrifugation (10,000 x g for 20 minutes) or filtration (0.45 µm filter) to remove cellular debris.

  • Acidify the sample by adding TFA to a final concentration of 0.1% to ensure proper interaction with the column.

3. Chromatographic Method:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes.

  • Load the prepared sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a dodecapeptide would be from 5% to 65% Mobile Phase B over 60 minutes.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the main peptide peak.

4. Post-Purification Processing:

  • Analyze the collected fractions for purity using analytical RP-HPLC.

  • Pool the fractions with the desired purity (>98%).

  • Lyophilize the pooled fractions to obtain the purified AR71 as a white powder.

Protocol 2: Two-Step Purification using IEC and RP-HPLC

This protocol is recommended for complex starting materials or when extremely high purity is required.

Step 1: Ion-Exchange Chromatography (Capture Step)

1. Materials and Reagents:

  • Clarified crude AR71 sample

  • IEC column (e.g., Q-sepharose for anion exchange or SP-sepharose for cation exchange, depending on the pI of AR71)

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)

2. Chromatographic Method:

  • Equilibrate the IEC column with Binding Buffer.

  • Adjust the pH and conductivity of the crude sample to match the Binding Buffer.

  • Load the sample onto the column.

  • Wash the column with Binding Buffer until the UV absorbance returns to baseline.

  • Elute the bound peptides using a linear gradient of Elution Buffer (0-100% over 20 column volumes).

  • Collect fractions and screen for the presence of AR71 using SDS-PAGE or analytical HPLC.

Step 2: Reversed-Phase HPLC (Polishing Step)

  • Pool the AR71-containing fractions from the IEC step.

  • If necessary, desalt the pooled fractions using a desalting column or dialysis.

  • Acidify the sample with TFA to 0.1%.

  • Proceed with RP-HPLC purification as described in Protocol 1 , starting from step 3 of the chromatographic method.

Visualizations

Purification Workflow

The following diagram illustrates a typical two-step purification workflow for a recombinant peptide like AR71.

G cluster_0 Upstream Processing cluster_1 Purification cluster_2 Downstream Processing Recombinant_Expression Recombinant Expression (e.g., E. coli) Cell_Lysis Cell Lysis & Clarification Recombinant_Expression->Cell_Lysis Crude_Extract Crude Peptide Extract IEC Ion-Exchange Chromatography (Capture Step) Crude_Extract->IEC RP_HPLC Reversed-Phase HPLC (Polishing Step) IEC->RP_HPLC AR71-containing fractions Purity_Analysis Purity Analysis (Analytical HPLC, MS) RP_HPLC->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pure_Peptide Purified AR71 (>98%) Lyophilization->Pure_Peptide

Caption: A two-step purification workflow for recombinant dodecapeptide AR71.

Hypothetical Signaling Pathway for AR71

This diagram illustrates a hypothetical signaling pathway where a peptide like AR71 could act as a ligand for a G-protein coupled receptor (GPCR).

G AR71 This compound GPCR GPCR Receptor AR71->GPCR Binds G_Protein G-Protein Complex (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR signaling pathway initiated by this compound.

References

Application Notes and Protocols for Dodecapeptide AR71 in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Dodecapeptide AR71 is a novel synthetic peptide with potential antimicrobial properties. These application notes provide a comprehensive guide for researchers to evaluate the antimicrobial susceptibility of various microorganisms to AR71. The protocols outlined below are based on established methods for antimicrobial peptide (AMP) testing and are intended to ensure reproducibility and comparability of results. It is important to note that due to the unique characteristics of antimicrobial peptides, standard protocols for conventional antibiotics may require modification.[1]

II. Quantitative Data Summary

Consistent and clear data presentation is crucial for the evaluation and comparison of antimicrobial efficacy. The following tables are templates for summarizing the quantitative data obtained from the experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrainMIC (µg/mL)MIC (µM)
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Staphylococcus aureusATCC 29213
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC 43300
Enterococcus faecalisATCC 29212
Candida albicansATCC 90028

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrainMBC (µg/mL)MBC/MIC Ratio
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Staphylococcus aureusATCC 29213
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC 43300

Table 3: Cytotoxicity of this compound

Cell LineAssay TypeHC₅₀ / IC₅₀ (µg/mL)Therapeutic Index (HC₅₀/MIC)
Human Red Blood CellsHemolysis Assay
HEK293 (Human embryonic kidney)MTT Assay
HaCaT (Human keratinocyte)MTT Assay

III. Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to use low-binding materials, such as polypropylene (B1209903) plates and tubes, to prevent peptide adsorption to surfaces.[2][3]

A. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method recommended for cationic antimicrobial peptides.[2][3]

Materials:

  • This compound stock solution (in sterile deionized water or 0.01% acetic acid)

  • Test microorganisms

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the test microorganism overnight on an appropriate agar (B569324) plate.

    • Inoculate a single colony into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution:

    • Perform serial two-fold dilutions of the AR71 stock solution in MHB directly in the 96-well polypropylene plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted peptide.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that results in no visible growth of the microorganism.[3] This can be assessed visually or by measuring the OD₆₀₀.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bact_Culture Bacterial Culture (Mid-log phase) Dilute_Bact Dilute Bacteria (5x10^5 CFU/mL) Bact_Culture->Dilute_Bact Peptide_Stock AR71 Stock Solution Serial_Dilute Serial Dilution of AR71 Peptide_Stock->Serial_Dilute Plate_Inoc Inoculate 96-well Plate Dilute_Bact->Plate_Inoc Serial_Dilute->Plate_Inoc Incubate Incubate (37°C, 18-24h) Plate_Inoc->Incubate Read_Plate Read Results (Visual/OD600) Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Workflow for MIC Determination.
B. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to assess whether the peptide has a bactericidal or bacteriostatic effect.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

Protocol:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto an MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).[3]

C. Outer Membrane Permeabilization Assay (NPN Uptake)

This assay evaluates the ability of AR71 to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[4][5]

Materials:

  • Gram-negative bacteria (e.g., E. coli)

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (in acetone)

  • This compound

  • Fluorometer

Protocol:

  • Grow and prepare the bacterial suspension as described for the MIC assay, then resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • Add NPN to the bacterial suspension to a final concentration of 10 µM.

  • Aliquot the bacteria-NPN suspension into a 96-well black plate.

  • Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

  • Add varying concentrations of AR71 to the wells and immediately begin monitoring the fluorescence intensity over time.

  • An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

D. Inner Membrane Permeabilization Assay (ONPG Hydrolysis)

This assay assesses the permeabilization of the inner bacterial membrane using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) in a lactose (B1674315) permease-deficient E. coli strain (e.g., ML-35) that constitutively expresses β-galactosidase.[6][7]

Materials:

  • E. coli ML-35

  • Sodium phosphate (B84403) buffer (10 mM, pH 7.4)

  • ONPG solution

  • This compound

  • Spectrophotometer

Protocol:

  • Grow E. coli ML-35 to the mid-log phase and resuspend the cells in sodium phosphate buffer to an OD₆₀₀ of 0.5.

  • Add ONPG to the cell suspension.

  • Add different concentrations of AR71 to the suspension.

  • Monitor the hydrolysis of ONPG by measuring the absorbance at 420 nm over time.

  • An increase in absorbance indicates that AR71 has permeabilized the inner membrane, allowing ONPG to be hydrolyzed by the intracellular β-galactosidase.

Membrane_Permeabilization_Workflow cluster_outer Outer Membrane cluster_inner Inner Membrane NPN_Assay NPN Uptake Assay Fluorescence Measure Fluorescence (Ex:350nm, Em:420nm) NPN_Assay->Fluorescence NPN_Probe NPN Probe NPN_Probe->NPN_Assay ONPG_Assay ONPG Hydrolysis Assay Absorbance Measure Absorbance (420nm) ONPG_Assay->Absorbance ONPG_Substrate ONPG Substrate ONPG_Substrate->ONPG_Assay Bacteria Gram-Negative Bacteria Bacteria->NPN_Assay Bacteria->ONPG_Assay AR71 This compound AR71->NPN_Assay AR71->ONPG_Assay

Workflow for Membrane Permeabilization Assays.
E. Hemolysis Assay

This assay is crucial for determining the peptide's toxicity to eukaryotic cells by measuring the lysis of red blood cells.[8]

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Triton X-100 (1% v/v) as a positive control

  • Spectrophotometer

Protocol:

  • Wash hRBCs three times with PBS by centrifugation and resuspend to a 4% (v/v) suspension in PBS.

  • Add 100 µL of the hRBC suspension to 100 µL of serially diluted AR71 in a 96-well plate.

  • Use PBS as a negative control and 1% Triton X-100 as a positive control.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate and transfer the supernatant to a new plate.

  • Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Calculate the percentage of hemolysis relative to the positive control.

F. Mammalian Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]

Materials:

  • Mammalian cell line (e.g., HEK293, HaCaT)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well tissue culture plates

Protocol:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of AR71.

  • Incubate for another 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

IV. Mechanism of Action: A Proposed Model

Based on the common mechanisms of action for cationic antimicrobial peptides, this compound is hypothesized to act by disrupting the bacterial cell membrane.[10][11]

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_consequences Cellular Consequences Electrostatic_Attraction 1. Electrostatic Attraction (Cationic AR71 to Anionic Membrane) Membrane_Insertion 2. Membrane Insertion & Aggregation Electrostatic_Attraction->Membrane_Insertion Pore_Formation 3. Pore Formation (e.g., Toroidal or Carpet Model) Membrane_Insertion->Pore_Formation Disruption 4. Membrane Disruption Pore_Formation->Disruption Ion_Leakage Ion Leakage Disruption->Ion_Leakage ATP_Depletion ATP Depletion Disruption->ATP_Depletion Metabolite_Efflux Metabolite Efflux Disruption->Metabolite_Efflux Cell_Death Cell Death Ion_Leakage->Cell_Death ATP_Depletion->Cell_Death Metabolite_Efflux->Cell_Death AR71 This compound AR71->Electrostatic_Attraction

Proposed Mechanism of Action for this compound.

This model suggests an initial electrostatic interaction between the cationic AR71 and the negatively charged bacterial membrane, followed by insertion and disruption, leading to leakage of cellular contents and ultimately cell death.[10][11][12] The experimental protocols provided herein will help to validate this proposed mechanism for this compound.

References

Application Note and Protocol: Elucidating the Secondary Structure of Dodecapeptide AR71 using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Circular Dichroism (CD) spectroscopy is a powerful and non-destructive analytical technique used to investigate the secondary structure of peptides and proteins in solution.[1] This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as the amide bonds within a peptide backbone.[1][2] The distinct folding patterns of a peptide, including α-helices, β-sheets, and random coils, produce characteristic CD spectra in the far-UV region (typically 190-250 nm).[1] This application note provides a detailed protocol for determining the secondary structure of the novel dodecapeptide, AR71, using CD spectroscopy. Understanding the conformational properties of AR71 is a critical step in elucidating its structure-function relationship and potential therapeutic applications.

Data Presentation: Key Experimental Parameters

A summary of the essential quantitative data for the circular dichroism spectroscopy protocol for Dodecapeptide AR71 is presented in the table below for easy reference and comparison.

ParameterRecommended ValueNotes
Sample Concentration 0.1 - 1.0 mg/mLA starting concentration of 0.2 mg/mL is recommended.[1]
Buffer 10 mM Phosphate (B84403) BufferpH 7.0. The buffer should be optically transparent in the far-UV region.[3]
Cuvette Pathlength 1 mmA standard pathlength for peptide CD spectroscopy.[3]
Wavelength Range 190 - 260 nmThis range covers the characteristic absorbance of peptide backbone amides.[1][3]
Data Pitch (Step Size) 0.5 nm or 1.0 nm
Scanning Speed 50 nm/min
Bandwidth 1.0 nm
Response Time 1 s or 2 s
Accumulations (Scans) 3-5To improve the signal-to-noise ratio.[1]
Temperature 20 - 25°CCan be varied to study conformational stability.
Experimental Protocol

This protocol outlines the detailed methodology for acquiring and analyzing the CD spectrum of this compound.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Phosphate buffer (10 mM, pH 7.0), prepared with high-purity water

  • High-transparency quartz cuvette (1 mm pathlength)

  • Circular dichroism spectrometer

  • Nitrogen gas supply for purging the instrument

  • Micropipettes and sterile, nuclease-free tips

2. Sample Preparation:

  • Peptide Dissolution: Accurately weigh the lyophilized AR71 peptide and dissolve it in the 10 mM phosphate buffer to achieve a final concentration between 0.1 and 1.0 mg/mL. A good starting concentration is 0.2 mg/mL.[1]

  • Concentration Determination: Precisely determine the peptide concentration. For peptides lacking aromatic residues (Trp, Tyr), quantitative amino acid analysis is the most accurate method.[4] If aromatic residues are present, UV absorbance at 280 nm can be used.[1]

  • Buffer Blank: Prepare a matched buffer blank solution that is identical to the peptide solution but without the peptide.[3] This will be used for background correction.

3. Instrument Setup and Calibration:

  • Instrument Purging: Purge the CD spectrometer with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.[5]

  • Instrument Calibration: Calibrate the instrument according to the manufacturer's guidelines. A common standard used for calibration is camphor (B46023) sulfonic acid.[1]

  • Parameter Setup: Set the data acquisition parameters as detailed in the table above.

4. Data Acquisition:

  • Blank Spectrum: Fill the quartz cuvette with the buffer blank solution. Ensure there are no air bubbles.[5] Place the cuvette in the sample holder and acquire a blank spectrum over the 190-260 nm range.

  • Cuvette Cleaning: Thoroughly rinse the cuvette with high-purity water and then methanol, followed by drying with a gentle stream of nitrogen gas.[3]

  • Sample Spectrum: Carefully fill the cuvette with the AR71 peptide solution, again ensuring the absence of bubbles.[5] Acquire the sample spectrum using the same instrument settings as the blank.

  • Replicate Scans: Perform 3-5 scans for both the blank and the sample to improve the signal-to-noise ratio.[1]

5. Data Processing and Analysis:

  • Background Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum to correct for any instrument and buffer interference.[3]

  • Conversion to Molar Ellipticity: Convert the raw CD data (typically in millidegrees) to mean residue molar ellipticity ([θ]) using the following equation:

    [θ] = (mdeg * MRW) / (10 * c * l)

    Where:

    • mdeg is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids).

    • c is the peptide concentration in mg/mL.

    • l is the cuvette pathlength in cm.

  • Secondary Structure Estimation: Analyze the resulting CD spectrum to estimate the secondary structure content. This can be done qualitatively by observing the characteristic spectral features (e.g., α-helices show negative bands around 208 and 222 nm and a positive band around 192 nm).[1] For quantitative analysis, deconvolution algorithms available through online servers like DichroWeb can be used.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the secondary structure of this compound using circular dichroism spectroscopy.

experimental_workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis peptide_prep Prepare AR71 Solution (0.1-1.0 mg/mL) sample_scan Acquire Sample Spectrum (190-260 nm) peptide_prep->sample_scan buffer_prep Prepare Buffer Blank (10 mM Phosphate, pH 7) blank_scan Acquire Blank Spectrum (190-260 nm) buffer_prep->blank_scan instrument_setup Instrument Setup & Purging instrument_setup->blank_scan blank_scan->sample_scan Cuvette Cleaning background_sub Background Subtraction sample_scan->background_sub molar_ellip Convert to Molar Ellipticity background_sub->molar_ellip structure_est Secondary Structure Estimation molar_ellip->structure_est

Caption: Workflow for AR71 CD Spectroscopy.

Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway where this compound acts as an extracellular ligand, initiating a downstream cellular response.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus AR71 This compound Receptor Membrane Receptor AR71->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene Expression TF->Gene Transcription

Caption: Hypothetical AR71 Signaling Cascade.

References

Application Notes and Protocols for Dodecapeptide NMR Spectroscopy Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the three-dimensional structure and dynamics of peptides in solution.[1][2] For a dodecapeptide, a 12-residue peptide, NMR can provide high-resolution structural information crucial for drug design and development.[1] Proper sample preparation is a critical first step to ensure the acquisition of high-quality NMR data.[1] This document provides a detailed protocol for the preparation of a dodecapeptide sample for NMR spectroscopy.

I. Pre-Preparation and Quality Control

Prior to NMR sample preparation, it is essential to ensure the purity and integrity of the dodecapeptide.

  • Purity: The peptide sample should have a purity of >95% to avoid interference from contaminants in the NMR spectra.[3][4] High-performance liquid chromatography (HPLC) is a standard method for assessing peptide purity.

  • Identity Confirmation: The correct mass of the dodecapeptide should be confirmed using mass spectrometry.

  • Structural Integrity: For peptides with known secondary structures, circular dichroism (CD) spectroscopy can be used to confirm that the peptide is folded under the intended experimental conditions.[3]

II. Experimental Protocols

A. Buffer Screening and Optimization

The choice of buffer is critical for maintaining the peptide's stability, solubility, and native conformation.[3]

Protocol for Buffer Screening:

  • Initial Screening: Screen a variety of buffer systems to find the optimal conditions for the dodecapeptide. Common starting points include phosphate, and Tris buffers.[5]

  • pH Optimization: Test a range of pH values, typically between 4.0 and 7.5.[3][5] A slightly acidic pH (around 4-5) can be beneficial as it slows down the exchange of amide protons with the solvent, which is crucial for structural studies.[3]

  • Salt Concentration: Vary the salt concentration (e.g., NaCl or KCl) to assess its effect on peptide solubility and aggregation.[3][5] Concentrations between 100-150 mM are often a good starting point.[5]

  • Additives: Consider including additives to enhance stability, such as DTT for reducing disulfide bonds (if applicable), EDTA to chelate metal ions, and sodium azide (B81097) to prevent bacterial growth.[5]

  • Monitoring: Use techniques like dynamic light scattering (DLS) or analytical ultracentrifugation to monitor for aggregation under different buffer conditions.[5] Thermal shift assays can also be employed to assess protein stability in various buffers.[6]

Table 1: Recommended Buffer Systems for Initial Screening

Buffer SystempH RangeTypical Concentration (mM)Notes
Sodium Phosphate5.8 - 8.020 - 100Commonly used, but can sometimes lead to precipitation.[5][6]
Potassium Phosphate5.8 - 8.020 - 100An alternative to sodium phosphate.[5]
Tris-HCl7.0 - 9.020 - 50Good for physiological pH ranges.[5]
Sodium Acetate3.6 - 5.620 - 50Useful for experiments at lower pH.[7]

B. Sample Concentration

The concentration of the peptide sample directly impacts the signal-to-noise ratio of the NMR spectra.[8]

Protocol for Sample Concentration:

  • Target Concentration: For a dodecapeptide, a concentration range of 1-5 mM is generally recommended.[4][8]

  • Method: Use centrifugal filter units with an appropriate molecular weight cutoff (MWCO) to concentrate the peptide solution.

  • Solubility Check: After concentration, visually inspect the sample for any signs of precipitation or turbidity.[1]

C. Final Sample Preparation for NMR

Materials:

  • Lyophilized dodecapeptide of >95% purity

  • Optimized NMR buffer

  • Deuterium oxide (D₂O, 99.9%)

  • Internal standard (e.g., DSS or TSP)

  • High-quality NMR tubes (e.g., 5 mm)

Protocol:

  • Dissolution: Dissolve the lyophilized dodecapeptide in the optimized NMR buffer to achieve the target concentration.

  • Addition of D₂O: Add D₂O to the sample to a final concentration of 5-10%. D₂O is used for the field-frequency lock of the NMR spectrometer.[9]

  • Addition of Internal Standard: Add an internal standard for chemical shift referencing. Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (TSP) are commonly used.[10] A final concentration of 0.1-1 mM is typical.

  • pH Measurement and Adjustment: Measure the pH of the final sample using a pH meter with a micro-electrode. Adjust the pH carefully with small aliquots of dilute HCl or NaOH if necessary. Note: The pH reading in a D₂O-containing solution will be slightly different from that in pure H₂O.

  • Transfer to NMR Tube: Transfer the final sample solution to a clean, high-quality NMR tube. The standard sample volume for a 5 mm tube is typically 500-600 µL.[11]

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the NMR spectrometer before starting data acquisition.

Table 2: Summary of Final NMR Sample Components

ComponentRecommended Concentration/VolumePurpose
Dodecapeptide1 - 5 mMAnalyte for structural determination.[4][8]
Optimized BufferAs determined by screeningMaintain stability and solubility.
D₂O5 - 10% (v/v)Field-frequency lock.[9]
Internal Standard (DSS/TSP)0.1 - 1 mMChemical shift referencing.[10]
Total Sample Volume 500 - 600 µL For standard 5 mm NMR tubes.[11]

III. Data Presentation and Visualization

Workflow Diagram:

NMR_Sample_Preparation_Workflow Figure 1: Dodecapeptide NMR Sample Preparation Workflow cluster_0 Peptide Quality Control cluster_1 Buffer Optimization cluster_2 Sample Preparation cluster_3 NMR Data Acquisition Purity Purity Check (>95%) (HPLC) Screening Buffer Screening (pH, Salt, Additives) Purity->Screening Identity Identity Confirmation (Mass Spectrometry) Identity->Screening Integrity Structural Integrity (CD Spectroscopy) Integrity->Screening Monitoring Aggregation Monitoring (DLS, TSA) Screening->Monitoring Concentration Concentration (1-5 mM) Monitoring->Concentration Dissolution Dissolution in Optimized Buffer Concentration->Dissolution Additives Add D2O and Internal Standard Dissolution->Additives pH_Adjust Final pH Adjustment Additives->pH_Adjust Transfer Transfer to NMR Tube pH_Adjust->Transfer NMR NMR Spectroscopy Transfer->NMR

Caption: Dodecapeptide NMR Sample Preparation Workflow

Logical Relationship Diagram:

Sample_Quality_Factors Figure 2: Factors Influencing NMR Data Quality cluster_peptide Peptide Properties cluster_buffer Buffer Conditions cluster_nmr NMR Parameters center_node High-Quality NMR Spectra Purity High Purity (>95%) Purity->center_node Concentration Optimal Concentration (1-5 mM) Concentration->center_node pH Optimal pH pH->center_node Salt Appropriate Salt Concentration Salt->center_node Stability Peptide Stability (No Aggregation) Stability->center_node Lock D2O for Lock Lock->center_node Reference Internal Standard Reference->center_node

Caption: Factors Influencing NMR Data Quality

IV. Conclusion

The protocol outlined above provides a comprehensive guide for the preparation of dodecapeptide samples for NMR spectroscopy. Adherence to these steps, particularly the initial quality control and buffer optimization, is paramount for obtaining high-resolution and reliable NMR data, which is essential for detailed structural analysis and drug development applications.

References

Dodecapeptide AR71: Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecapeptide AR71 is a synthetic peptide identified as a potent inhibitor of the Melanoma Inhibitory Activity (MIA) protein.[1][2][3] MIA is a secreted protein that plays a crucial role in melanoma cell invasion and metastasis. AR71 exerts its inhibitory effect by preventing the dimerization of MIA, a process essential for its biological activity.[3] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models of melanoma and osteoarthritis, based on published research.

Mechanism of Action: Inhibition of MIA Protein Dimerization

This compound functions by directly binding to the dimerization domain of the MIA protein.[1][3] This binding event disrupts the formation of MIA dimers, rendering the protein inactive. The monomeric form of MIA is unable to promote the detachment of melanoma cells from the extracellular matrix, thereby inhibiting their migratory and invasive capabilities.[1][4] This targeted mechanism of action makes AR71 a promising candidate for therapeutic intervention in diseases where MIA plays a significant pathological role.

Signaling Pathway Diagram

MIA_Inhibition_by_AR71 Mechanism of MIA Inhibition by this compound cluster_0 Normal MIA Function cluster_1 Inhibition by AR71 MIA_Monomer1 MIA Monomer MIA_Dimer Active MIA Dimer MIA_Monomer1->MIA_Dimer MIA_Monomer2 MIA Monomer MIA_Monomer2->MIA_Dimer Cell_Detachment Cell Detachment & Invasion MIA_Dimer->Cell_Detachment No_Detachment Inhibition of Cell Detachment & Invasion AR71 This compound MIA_Monomer1_inhibited MIA Monomer AR71->MIA_Monomer1_inhibited Binds to dimerization domain Inactive_Complex Inactive MIA-AR71 Complex Inactive_Complex->No_Detachment MIA_Monomer1_inhibited->Inactive_Complex

Caption: this compound inhibits MIA function by preventing its dimerization.

Applications in Mouse Models

Melanoma Metastasis Model

In vivo studies have demonstrated that this compound significantly reduces the formation of melanoma metastases in a mouse model.[1][4]

Experimental Data Summary

Mouse ModelCell LineAR71 AdministrationOutcomeReference
C57BL/6NMurine B16 melanomaIntravenous (i.v.) injectionsSignificant reduction in liver metastases[1][4]
Osteoarthritis Model

AR71 has also been investigated as a potential therapeutic for osteoarthritis, given that MIA is expressed in cartilage.[5]

Experimental Data Summary

Mouse ModelDisease InductionAR71 AdministrationOutcomeReference
C57BL/6Destabilization of the medial meniscus (DMM)Subcutaneously implanted pellets (28-day release)Mild, though not statistically significant, reduction in OA score; Reduction in TUNEL-positive cells[5]

Experimental Protocols

In Vivo Melanoma Metastasis Study

This protocol is based on the methodology described in studies investigating the effect of AR71 on melanoma metastasis.[1][4]

Materials:

  • This compound (Sequence: Ac-FHWRYPLPLPGQ-NH2)[5]

  • Murine B16 melanoma cells

  • C57BL/6N mice

  • Sterile phosphate-buffered saline (PBS)

  • Standard cell culture and injection equipment

Protocol:

  • Cell Preparation: Culture murine B16 melanoma cells under standard conditions. Prior to injection, harvest and resuspend the cells in sterile PBS at the desired concentration.

  • Tumor Cell Implantation: Anesthetize C57BL/6N mice. Inject the prepared B16 melanoma cells into the spleen of each mouse. This route of administration typically leads to the formation of liver metastases.

  • AR71 Administration:

    • Reconstitute this compound in sterile PBS to the desired stock concentration.

    • Administer AR71 via intravenous (i.v.) injections. The specific dosage and frequency of injections should be optimized for the experimental design. Published studies have utilized daily injections.[1]

  • Monitoring and Endpoint:

    • Monitor the health and weight of the mice regularly.

    • At the experimental endpoint, euthanize the mice and harvest the livers.

  • Analysis:

    • Perform histological analysis on the liver tissue to quantify the number and size of metastatic nodules.

    • Compare the metastatic burden between the AR71-treated group and a control group (e.g., vehicle-treated).

Experimental Workflow Diagram

Melanoma_Workflow Experimental Workflow for In Vivo Melanoma Metastasis Study Cell_Culture Culture B16 Melanoma Cells Cell_Prep Prepare Cell Suspension in PBS Cell_Culture->Cell_Prep Injection Inject Cells into Spleen of C57BL/6N Mice Cell_Prep->Injection Treatment Daily i.v. Injections of this compound Injection->Treatment Monitoring Monitor Mice Health and Weight Treatment->Monitoring Endpoint Euthanize and Harvest Livers Monitoring->Endpoint Analysis Histological Analysis of Liver Metastases Endpoint->Analysis

Caption: Workflow for assessing AR71 efficacy in a mouse melanoma metastasis model.

In Vivo Osteoarthritis Study

This protocol is based on the methodology described for evaluating AR71 in a surgically induced osteoarthritis model.[5]

Materials:

  • This compound (Ac-FHWRYPLPLPGQ-NH2) formulated into slow-release subcutaneous pellets (e.g., 28-day release)

  • C57BL/6 mice

  • Surgical instruments for destabilization of the medial meniscus (DMM) surgery

  • Anesthetics and analgesics

Protocol:

  • Animal Acclimatization: Acclimatize C57BL/6 mice to the housing conditions.

  • Surgical Induction of Osteoarthritis and AR71 Administration (performed under the same anesthesia):

    • Anesthetize the mice.

    • Perform DMM surgery on one knee joint to induce osteoarthritis. The contralateral limb can serve as a control.

    • Subcutaneously implant the AR71 slow-release pellet.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics, as per institutional guidelines.

  • Monitoring and Endpoint:

    • Monitor the mice for the duration of the study (e.g., 28 days).

    • At the experimental endpoint, euthanize the mice and collect the knee joints.

  • Analysis:

    • Perform histological analysis of the knee joints to assess cartilage degradation and other signs of osteoarthritis (e.g., using the OARSI scoring system).

    • Conduct immunohistochemical analysis for relevant markers, such as TUNEL staining for apoptosis.

Experimental Workflow Diagram

Osteoarthritis_Workflow Experimental Workflow for In Vivo Osteoarthritis Study Acclimatization Acclimatize C57BL/6 Mice Surgery_Treatment DMM Surgery and Subcutaneous Implantation of AR71 Pellet Acclimatization->Surgery_Treatment PostOp_Care Post-operative Care and Monitoring Surgery_Treatment->PostOp_Care Endpoint Euthanize and Collect Knee Joints PostOp_Care->Endpoint Analysis Histological and Immunohistochemical Analysis Endpoint->Analysis

Caption: Workflow for assessing AR71 efficacy in a mouse osteoarthritis model.

Safety and Toxicology

Published studies suggest that this compound has a favorable safety profile. Specifically, MIA-deficient mice do not exhibit an adverse phenotype, suggesting that inhibition of MIA is well-tolerated.[1] However, comprehensive toxicology studies are recommended for any new therapeutic candidate.

Conclusion

This compound represents a promising therapeutic agent with a well-defined mechanism of action. The protocols outlined in this document provide a foundation for researchers to further investigate the in vivo efficacy and therapeutic potential of AR71 in relevant disease models. Careful experimental design and optimization of administration routes and dosages will be critical for future studies.

References

Troubleshooting & Optimization

Dodecapeptide AR71 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Dodecapeptide AR71. The following information is designed for researchers, scientists, and drug development professionals to facilitate the successful use of this peptide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a 12-amino acid peptide. Like many peptides, its solubility can be challenging due to its specific amino acid sequence, which may confer hydrophobicity or a tendency to aggregate. Poor solubility can impede experimental reproducibility and lead to inaccurate results. Factors such as amino acid composition, peptide concentration, pH, and temperature all influence its ability to dissolve and remain stable in solution[1].

Q2: How can I predict the solubility of my this compound lot?

A2: The solubility of a peptide can be predicted by analyzing its amino acid sequence[2]. First, determine the overall charge of the peptide. Assign a value of +1 to each basic residue (K, R, H) and the N-terminus, and a value of -1 to each acidic residue (D, E) and the C-terminus.

  • Net charge > 0 (Basic peptide): The peptide is more likely to dissolve in acidic solutions.

  • Net charge < 0 (Acidic peptide): The peptide is more likely to dissolve in basic solutions.

  • Net charge = 0 (Neutral peptide): Solubility in aqueous solutions can be challenging, especially if the peptide has a high percentage of hydrophobic residues.

Additionally, a high content (>50%) of hydrophobic amino acids (W, L, I, F, M, V, Y, P, A) suggests that the peptide will have poor solubility in aqueous solutions[2].

Q3: What are the initial signs of solubility and aggregation problems with this compound?

A3: Initial signs of solubility issues include:

  • Visible particulates: The solution appears cloudy or contains visible floating particles after vortexing or sonication.

  • Gel formation: At higher concentrations, some peptides can form gel-like aggregates[3].

  • Poor reproducibility: Inconsistent results between experiments can be a sign of incomplete solubilization or aggregation.

  • Resin clumping during synthesis: For those synthesizing the peptide, aggregation can manifest as poor resin swelling and incomplete reactions[4].

Troubleshooting Guide for this compound Solubility

If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow below.

Initial Dissolution Protocol

For a new lot of this compound, it is recommended to first test the solubility of a small amount.

Problem: this compound does not dissolve in water.

Solution Workflow:

G cluster_0 Extracellular Space cluster_1 Intracellular Space AR71 This compound (Ligand) Receptor Cell Surface Receptor AR71->Receptor Binding Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Generation KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activation TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylation CellularResponse Cellular Response TranscriptionFactor->CellularResponse Gene Expression

References

Preventing Dodecapeptide AR71 degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dodecapeptide AR71. This resource provides troubleshooting guidance and answers to frequently asked questions to help you ensure the stability and integrity of AR71 in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in a question-and-answer format.

Question: I am observing a rapid loss of AR71 activity in my cell-based assays. What could be the cause?

Answer: Rapid loss of peptide activity in cell-based assays is often due to enzymatic degradation by proteases present in the cell culture medium or released by cells. Several factors could be contributing to this issue:

  • Proteolytic Degradation: Peptides are susceptible to cleavage by proteases.[1][2]

  • Suboptimal Buffer Conditions: The pH and composition of your experimental buffer can significantly impact peptide stability.[3]

  • Adsorption to Surfaces: Peptides can adsorb to plasticware, reducing the effective concentration in your experiment.

  • Oxidation: Certain amino acid residues are prone to oxidation, which can inactivate the peptide.[4]

Troubleshooting Steps:

  • Incorporate Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium.[5][6] Common inhibitors include PMSF, aprotinin, leupeptin, and pepstatin A.[5][6][7]

  • Optimize Buffer pH: Maintain a pH range that ensures AR71 stability. The optimal pH needs to be determined empirically, but starting at pH 7.4 is common for physiological assays.

  • Use Low-Binding Labware: Utilize low-protein-binding microplates and tubes to minimize adsorption.

  • Minimize Freeze-Thaw Cycles: Aliquot AR71 solutions upon receipt and store them at -80°C to avoid repeated freezing and thawing.

  • Work Quickly and on Ice: When preparing your experiments, keep the peptide solutions on ice to reduce the activity of any contaminating proteases.[8]

Question: My HPLC analysis of AR71 shows multiple peaks, but I started with a pure sample. Why is this happening?

Answer: The appearance of multiple peaks on HPLC analysis of a pure peptide sample is a strong indicator of degradation or modification. The nature of these peaks can provide clues to the underlying cause.

  • Chemical Degradation: Pathways such as deamidation, oxidation, and hydrolysis can lead to the formation of peptide variants with different retention times.[4][9]

  • Aggregation: Peptides can self-associate to form aggregates, which may appear as distinct peaks.[10]

Troubleshooting Steps:

  • Analyze Degradation Products: If possible, use mass spectrometry to identify the nature of the additional peaks. This can help pinpoint the type of degradation occurring (e.g., a +1 Da shift may indicate deamidation).

  • Control for Oxidation: If the AR71 sequence contains oxidation-prone residues like methionine or cysteine, consider preparing solutions in degassed buffers and adding antioxidants like DTT or TCEP (for cysteine) or using methionine-rich buffers.[9]

  • Evaluate Buffer Conditions: Assess the pH and ionic strength of your storage and experimental buffers, as these can influence chemical degradation rates.[3]

  • Proper Storage: Ensure the lyophilized peptide is stored at -20°C or -80°C and protected from moisture. Once in solution, store at -80°C in appropriate buffer conditions.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound?

A1: For long-term storage, lyophilized AR71 should be kept at -20°C or -80°C in a desiccator. Once reconstituted, the peptide solution should be aliquoted into low-binding tubes and stored at -80°C to minimize freeze-thaw cycles.

Q2: What are the primary causes of peptide degradation?

A2: The primary causes of peptide degradation are enzymatic action by proteases and chemical instability.[1][2] Chemical degradation can occur through several pathways, including:

  • Hydrolysis: Cleavage of peptide bonds, often at aspartic acid residues.[4]

  • Deamidation: Conversion of asparagine or glutamine to their corresponding acidic amino acids.[4][11]

  • Oxidation: Modification of susceptible amino acid residues like methionine, cysteine, and tryptophan.[4]

  • Disulfide Bond Scrambling: Incorrect formation of disulfide bonds if the peptide contains multiple cysteine residues.[4]

Q3: How can I prevent proteolytic degradation of AR71?

A3: The most effective way to prevent proteolytic degradation is to add a protease inhibitor cocktail to your experimental solutions.[6][7] These cocktails contain a mixture of inhibitors that target different classes of proteases. It is also crucial to work at low temperatures (on ice) and minimize the time the peptide is in a protease-containing environment.[8]

Q4: Should I be concerned about the amino acid sequence of AR71 in terms of stability?

A4: Yes, the primary sequence of a peptide is a major determinant of its stability. For example:

  • Sequences containing "Asn-Gly" or "Asp-Gly" are particularly prone to deamidation and hydrolysis, respectively.[12]

  • The presence of methionine or cysteine increases the risk of oxidation.[4]

  • A high content of hydrophobic amino acids can increase the likelihood of aggregation.

Q5: Can I modify AR71 to improve its stability?

A5: Yes, several chemical modification strategies can enhance peptide stability:

  • N-terminal Acetylation and C-terminal Amidation: These modifications block the termini, making the peptide more resistant to exopeptidases.[13]

  • D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at protease cleavage sites can significantly reduce degradation, as proteases are stereospecific.[13]

  • Cyclization: Cyclic peptides often exhibit greater stability compared to their linear counterparts.[14]

Quantitative Data Summary

The following tables provide a summary of factors that can influence the stability of a typical dodecapeptide like AR71. The data presented is illustrative and should be adapted based on empirical testing with AR71.

Table 1: Effect of pH on Peptide Half-Life in Solution

pHHalf-Life (t½) at 37°CPredominant Degradation Pathway
3.048 hoursHydrolysis
5.0120 hoursMinimal Degradation
7.424 hoursDeamidation, Proteolysis
9.08 hoursDeamidation, β-elimination

Table 2: Efficacy of Different Protease Inhibitor Cocktails

Inhibitor CocktailTarget Protease ClassTypical Working ConcentrationExpected Increase in AR71 Half-Life (in serum)
General PurposeSerine, Cysteine, Aspartic1X5-10 fold
Serine Protease SpecificSerine1X3-5 fold
Cysteine Protease SpecificCysteine1X2-4 fold

Experimental Protocols

Protocol 1: Standard Peptide Stability Assay in Human Serum

This protocol outlines a method to assess the stability of AR71 in the presence of human serum.

  • Preparation of AR71 Stock Solution: Reconstitute lyophilized AR71 in an appropriate buffer (e.g., 10 mM PBS, pH 7.4) to a final concentration of 1 mg/mL.

  • Incubation:

    • In a low-binding microcentrifuge tube, add 90 µL of human serum.

    • Pre-warm the serum to 37°C for 5 minutes.

    • Add 10 µL of the AR71 stock solution to the serum, vortex briefly, and place in a 37°C incubator.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw 10 µL of the reaction mixture.

  • Quenching: Immediately add the 10 µL sample to 90 µL of a quenching solution (e.g., 10% trichloroacetic acid or a mixture of organic solvents) to precipitate serum proteins and stop enzymatic reactions.[1][15]

  • Sample Preparation for Analysis:

    • Vortex the quenched sample vigorously.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the remaining intact AR71.

  • Analysis: Analyze the supernatant using RP-HPLC to quantify the amount of intact AR71.

  • Data Analysis: Plot the percentage of intact AR71 remaining versus time and calculate the half-life (t½) of the peptide.

Protocol 2: Evaluating the Effectiveness of a Protease Inhibitor Cocktail

This protocol is designed to test how well a protease inhibitor cocktail protects AR71 from degradation.

  • Prepare Two Sets of Reactions:

    • Set A (Control): 90 µL of human serum + 10 µL of AR71 stock solution.

    • Set B (Inhibitor): 80 µL of human serum + 10 µL of 10X protease inhibitor cocktail + 10 µL of AR71 stock solution.

  • Follow Steps 2-7 from the "Standard Peptide Stability Assay" protocol for both sets of reactions.

  • Compare Results: Compare the half-life of AR71 in the presence and absence of the protease inhibitor cocktail to determine its effectiveness.

Visualizations

AR71_Signaling_Pathway AR71 This compound Receptor Cell Surface Receptor AR71->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_A Protein Kinase A Second_Messenger->Kinase_A Kinase_C Protein Kinase C Second_Messenger->Kinase_C Transcription_Factor Transcription Factor Activation Kinase_A->Transcription_Factor Kinase_C->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway initiated by this compound.

AR71_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute AR71 Incubate Incubate at 37°C Reconstitute->Incubate Prepare_Matrix Prepare Experimental Matrix (e.g., Serum, Buffer) Prepare_Matrix->Incubate Sample Sample at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Process Process for Analysis Quench->Process HPLC RP-HPLC Analysis Process->HPLC Data Calculate Half-Life HPLC->Data

Caption: Experimental workflow for assessing AR71 stability.

Troubleshooting_Tree Start Problem: AR71 Degradation Check_Proteases Is the sample in a biological matrix? Start->Check_Proteases Yes_Proteases Add Protease Inhibitor Cocktail Check_Proteases->Yes_Proteases Yes No_Proteases Investigate Chemical Degradation Check_Proteases->No_Proteases No Check_Sequence Does the sequence contain labile residues (Asn, Met, Cys)? No_Proteases->Check_Sequence Yes_Sequence Optimize Buffer (pH, antioxidants) Modify Peptide Sequence Check_Sequence->Yes_Sequence Yes No_Sequence Check Storage and Handling Check_Sequence->No_Sequence No Check_Storage Are storage conditions optimal? (Temp, Aliquoting, Low-Binding Ware) No_Sequence->Check_Storage

Caption: Troubleshooting decision tree for AR71 degradation issues.

References

Troubleshooting Dodecapeptide AR71 synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dodecapeptide AR71. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities observed during the synthesis of this compound?

A1: During solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise. These are often related to the inherent complexities of the peptide sequence and the synthesis process itself. Common impurities include:

  • Deletion Sequences: Peptides where one or more amino acid residues are missing from the target sequence. This can be caused by incomplete deprotection or inefficient coupling steps.[1][2][3]

  • Insertion Sequences: Peptides containing one or more extra amino acid residues. This typically occurs if excess amino acid reagents are not thoroughly washed away after a coupling reaction.[1][2]

  • Truncated Sequences: Peptide chains that have stopped growing prematurely. This can be a result of capping unreacted amino groups or cleavage from the resin.

  • Oxidation Products: Certain amino acid residues, such as methionine or tryptophan, are susceptible to oxidation during synthesis or cleavage.[2][4]

  • Incomplete Deprotection Adducts: Residual protecting groups on amino acid side chains that were not fully removed during the final cleavage and deprotection step.[1][2]

  • Diastereomers: Racemization of amino acids can occur, leading to peptides with incorrect stereochemistry.[1]

  • Aggregation Products: The formation of dimers or higher-order oligomers, particularly if the sequence contains hydrophobic residues or is prone to forming secondary structures.[4]

Q2: How can I identify the impurities in my crude this compound sample?

A2: A combination of analytical techniques is typically employed for impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of a crude peptide sample. A chromatogram with multiple peaks indicates the presence of impurities.[5][6]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is essential for identifying the molecular weights of the components in your sample.[7][8][9] By comparing the observed masses to the expected mass of this compound, you can identify deletion, insertion, and other modified sequences.

Q3: What is a "difficult sequence" and how does it relate to this compound synthesis?

A3: A "difficult sequence" refers to a peptide chain that is prone to aggregation and the formation of stable secondary structures (like β-sheets) on the solid support resin.[6][10] This aggregation can physically block reagents from accessing the growing peptide chain, leading to incomplete reactions and a higher incidence of deletion and truncated sequences.[6] Sequences rich in hydrophobic or β-branched amino acids are often challenging to synthesize. If this compound contains such residues, it may be considered a difficult sequence.

Troubleshooting Guides

Issue 1: Low Purity of Crude this compound with Multiple Peaks on HPLC

Symptoms:

  • The analytical HPLC of the crude product shows a low percentage of the main peak corresponding to this compound.

  • Multiple other peaks are present, some of which may have a lower retention time (more hydrophilic) or higher retention time (more hydrophobic or aggregated) than the target peptide.

Possible Causes & Solutions:

CauseRecommended Action
Incomplete Coupling Reactions Extend coupling reaction times. Consider using a more potent coupling reagent. Double couple problematic amino acid residues.[11] Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling before proceeding to the next step.[6]
Incomplete Fmoc-Deprotection Increase the deprotection time or use fresh deprotection reagent.[6] For difficult sequences, consider using a stronger deprotection solution.
Peptide Aggregation Synthesize at a lower temperature to disrupt secondary structure formation. Use microwave-assisted synthesis to improve reaction efficiency.[10] Incorporate a solubilizing tag or use a different resin type (e.g., PEG-based).[10][12]
Side Chain Reactions Ensure appropriate side-chain protecting groups are used for all amino acids. Optimize the cleavage cocktail to minimize side reactions.
Issue 2: Mass Spectrometry Reveals Significant Deletion Sequences

Symptoms:

  • LC-MS analysis of the crude product shows significant peaks with molecular weights corresponding to the target peptide minus one or more amino acid residues.

Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance For bulky amino acids, increase the coupling time and consider using a more effective coupling agent.
Poor Resin Swelling Ensure the chosen resin swells adequately in the synthesis solvent to allow for efficient reagent diffusion.
Secondary Structure Formation Refer to the "Peptide Aggregation" solutions in the section above.

Experimental Protocols

Protocol 1: Test Cleavage for In-Process Synthesis Monitoring

A small-scale test cleavage can be performed on an aliquot of the peptide-resin to assess the progress and quality of the synthesis without consuming all the material.[6]

Procedure:

  • Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) from the main synthesis vessel.

  • Place the resin in a microcentrifuge tube.

  • Add a small volume of the cleavage cocktail (e.g., 100-200 µL of Trifluoroacetic acid with appropriate scavengers).

  • Allow the cleavage to proceed for the recommended time (typically 1-3 hours).

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

  • Dissolve the crude peptide in a suitable solvent and analyze by LC-MS.

Protocol 2: Impurity Profiling by LC-MS

Objective: To identify and relatively quantify the impurities in a crude sample of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Materials:

  • Crude this compound, lyophilized.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 reverse-phase column suitable for peptide separations.

Procedure:

  • Prepare a stock solution of the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

  • Set up the LC-MS method with a suitable gradient (e.g., a linear gradient from 5% to 65% Mobile Phase B over 30 minutes).

  • Set the UV detector to monitor at 214 nm and 280 nm.

  • Configure the mass spectrometer to acquire data in positive ion mode over a mass range that includes the expected masses of the target peptide and potential impurities.

  • Inject the sample and acquire the data.

  • Analyze the data by integrating the peaks in the UV chromatogram and identifying the corresponding masses from the mass spectrometer data.

Visualizations

Troubleshooting_Workflow start Start: Low Purity of This compound check_ms Analyze Crude Product by LC-MS start->check_ms major_impurities Identify Major Impurities check_ms->major_impurities deletion Deletion Sequences (-1 AA, -2 AA, etc.) major_impurities->deletion  Mass indicates  missing residues incomplete_deprotection Incomplete Deprotection (+ Protecting Group) major_impurities->incomplete_deprotection  Mass indicates  residual protecting groups oxidation Oxidation (+16 Da, +32 Da) major_impurities->oxidation  Mass indicates  oxygen addition other Other Impurities major_impurities->other optimize_coupling Optimize Coupling: - Increase time - Stronger reagent - Double couple deletion->optimize_coupling optimize_deprotection Optimize Deprotection: - Increase time - Fresh reagent incomplete_deprotection->optimize_deprotection optimize_cleavage Optimize Cleavage: - Add scavengers - Degas solvents oxidation->optimize_cleavage resynthesize Re-synthesize Peptide other->resynthesize optimize_coupling->resynthesize optimize_deprotection->resynthesize optimize_cleavage->resynthesize

Caption: Troubleshooting workflow for identifying and addressing common impurities in peptide synthesis.

References

Technical Support Center: Recombinant Dodecapeptide AR71 Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the expression yield of the recombinant dodecapeptide AR71.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when expressing a small peptide like this compound in E. coli?

The main challenges associated with expressing small peptides such as this compound in E. coli include:

  • Low Expression Levels: Small peptides can be difficult for the host's transcriptional and translational machinery to process efficiently.

  • Proteolytic Degradation: Dodecapeptides are highly susceptible to degradation by host cell proteases.[1][2]

  • Insolubility and Inclusion Body Formation: The peptide may misfold and aggregate into insoluble inclusion bodies, making purification of the active form challenging.[3]

  • Toxicity to the Host: Overexpression of certain peptides can be toxic to the E. coli host, leading to poor cell growth and reduced yields.[4]

  • Purification Difficulties: The small size of the peptide can make it difficult to separate from other host cell proteins and contaminants.

Q2: How can a fusion protein strategy improve the yield of AR71?

Expressing AR71 as a fusion protein, where it is linked to a larger, more stable protein (a fusion partner or carrier protein), can overcome many of the challenges of small peptide expression.[2] This strategy can:

  • Enhance Expression: The fusion partner often has high expression levels, which can drive the expression of the entire fusion protein.

  • Increase Solubility: Many fusion partners are highly soluble and can help to keep the target peptide in a soluble form.[2][5]

  • Protect from Proteolysis: The larger fusion partner can sterically hinder proteases from accessing and degrading the small AR71 peptide.[1][2]

  • Simplify Purification: The fusion partner can have an affinity tag (e.g., His-tag) that allows for easy purification of the fusion protein using affinity chromatography.[6]

Commonly used fusion partners are listed in the table below.

Q3: What is codon optimization and is it necessary for AR71 expression?

Codon optimization is the process of altering the codons in a gene to match the preferred codon usage of the expression host, in this case, E. coli.[7] While the genetic code is universal, different organisms exhibit "codon bias," meaning they use certain codons for a given amino acid more frequently than others.[7] If the gene for AR71 contains codons that are rare in E. coli, it can lead to translational pausing and reduced protein expression.[4][8] Therefore, codon optimization of the AR71 gene sequence can significantly enhance its expression levels.[8][9]

Troubleshooting Guides

Problem 1: No or Very Low Expression of AR71

If you are observing little to no expression of this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Low/No Expression

low_expression_workflow start Start: No/Low AR71 Expression check_vector Verify Vector Integrity (Sequencing) start->check_vector check_promoter Check Promoter System & Inducer check_vector->check_promoter Vector OK codon_optimization Perform Codon Optimization check_promoter->codon_optimization Promoter OK fusion_strategy Implement Fusion Protein Strategy codon_optimization->fusion_strategy Codons Optimized host_strain Test Different Host Strains fusion_strategy->host_strain Fusion in place soluble_expression Successful Soluble Expression host_strain->soluble_expression Optimization Successful insoluble_expression Insoluble Expression (See Guide 2) host_strain->insoluble_expression Protein is Insoluble

Caption: Workflow for troubleshooting low or no AR71 expression.

Potential Causes and Solutions:

  • Vector and Insert Integrity: Errors in the DNA sequence, such as a frameshift or premature stop codon, can abolish expression.

    • Solution: Re-sequence your expression vector to confirm the correct open reading frame for the AR71 construct.[10]

  • Promoter Issues: The promoter may be weak, or the inducer may not be working correctly.

    • Solution: Ensure you are using the correct inducer (e.g., IPTG for T7 promoters) at an optimal concentration and that the inducer stock is fresh.[10]

  • Rare Codon Usage: The presence of codons in the AR71 gene that are infrequently used by E. coli can hinder translation.

    • Solution: Synthesize a codon-optimized version of the AR71 gene for E. coli expression.[4][8]

  • Proteolytic Degradation: The small AR71 peptide is likely being rapidly degraded by host proteases.

    • Solution: Employ a fusion protein strategy. Expressing AR71 fused to a larger, stable protein like MBP or GST can protect it from degradation.[1][2]

  • Host Strain Issues: The chosen E. coli strain may not be optimal for expressing this particular peptide.

    • Solution: Try different expression strains, such as BL21(DE3)pLysS, which can help reduce basal expression of potentially toxic proteins.[11]

Problem 2: AR71 is Expressed but is Insoluble (Inclusion Bodies)

If AR71 is being expressed but is found in the insoluble fraction (inclusion bodies), the following strategies can help improve solubility.

Logical Flow for Improving Protein Solubility

solubility_workflow start Start: Insoluble AR71 Expression lower_temp Lower Induction Temperature (18-25°C) start->lower_temp reduce_inducer Reduce Inducer Concentration lower_temp->reduce_inducer Still Insoluble soluble_protein Soluble Protein Obtained lower_temp->soluble_protein Soluble solubility_tag Use a Solubility- Enhancing Fusion Tag (e.g., MBP, SUMO, GB1) reduce_inducer->solubility_tag Still Insoluble reduce_inducer->soluble_protein Soluble chaperone_coexpression Co-express with Chaperones (e.g., DnaK/J) solubility_tag->chaperone_coexpression Still Insoluble solubility_tag->soluble_protein Soluble refolding In vitro Refolding from Inclusion Bodies chaperone_coexpression->refolding Still Insoluble chaperone_coexpression->soluble_protein Soluble

Caption: Decision tree for improving the solubility of recombinant AR71.

Potential Causes and Solutions:

  • High Expression Rate: Rapid protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.[3]

    • Solution 1: Lower Temperature: Reduce the induction temperature to 18-25°C. This slows down protein synthesis, allowing more time for proper folding.[4][12]

    • Solution 2: Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and subsequent translation.[12]

  • Peptide Properties: The intrinsic properties of AR71 may predispose it to aggregation.

    • Solution 1: Use a Solubility-Enhancing Fusion Tag: Fusion partners like Maltose Binding Protein (MBP), Glutathione S-transferase (GST), Small Ubiquitin-like Modifier (SUMO), or the B1 domain of Streptococcal protein G (GB1) are known to significantly improve the solubility of their fusion partners.[2][5][6]

    • Solution 2: Co-expression with Chaperones: Overexpressing molecular chaperones, such as the DnaK/DnaJ/GrpE system, can assist in the proper folding of AR71 and prevent aggregation.[13]

  • Suboptimal Buffer Conditions: The lysis and purification buffers may not be conducive to maintaining solubility.

    • Solution: Experiment with different buffer components, such as varying pH, salt concentrations, and adding stabilizing agents like glycerol (B35011) or non-detergent sulfobetaines.[14]

Problem 3: Low Final Yield After Purification

Even with good expression, the final yield of purified AR71 can be low. This often points to issues during cell lysis and purification.

purification_workflow

References

Dodecapeptide AR71 nonspecific binding in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of nonspecific binding encountered with the dodecapeptide AR71 in various experimental assays.

Frequently Asked questions (FAQs)

Q1: What is nonspecific binding and why is it a problem for this compound?

Nonspecific binding refers to the attachment of this compound to unintended surfaces or molecules within an assay, rather than its specific biological target.[1] This phenomenon can lead to several experimental issues, including high background noise, false-positive results, and reduced assay sensitivity, ultimately compromising the reliability and accuracy of your data.[1] Peptides, due to their diverse physicochemical properties, can interact with various materials through hydrophobic or ionic interactions, leading to adsorption on surfaces like microplates, pipette tips, and vials.[2][3]

Q2: What are the primary causes of nonspecific binding of peptides like AR71?

Several factors can contribute to the nonspecific binding of peptides:

  • Physicochemical Properties: The amino acid sequence of AR71 dictates its charge, hydrophobicity, and potential for hydrogen bonding, all of which can influence its propensity to adhere to surfaces.[2]

  • Assay Surface Material: Common laboratory plastics (like polypropylene) and glass can present surfaces for peptide adsorption.[2][3] The choice of material for tubes, plates, and tips is crucial.[3]

  • Inadequate Blocking: Failure to sufficiently block unoccupied sites on the assay surface can leave them exposed for AR71 to bind nonspecifically.[1][4]

  • Concentration Effects: While nonspecific binding is often more pronounced at lower analyte concentrations, it can still be a significant issue at higher concentrations.[5]

  • Buffer Composition: The pH, ionic strength, and presence or absence of detergents in your buffers can significantly impact nonspecific interactions.

Q3: How can I proactively minimize nonspecific binding of AR71 during sample preparation?

Proactive measures during sample preparation can significantly reduce nonspecific binding:

  • Use Low-Binding Consumables: Whenever possible, use certified low-adsorption microplates, tubes, and pipette tips.[2]

  • Proper Solubilization: Ensure AR71 is fully dissolved in a suitable solvent. The choice of solvent can be critical in preventing aggregation and adsorption.[2]

  • Incorporate Additives: Adding surfactants (e.g., Tween-20, Triton X-100), carrier proteins (e.g., Bovine Serum Albumin - BSA), or using plasma as a diluent can block nonspecific binding sites on surfaces.[2][6]

  • Optimize Peptide Concentration: Work with the lowest concentration of AR71 that still provides a robust signal to minimize the pool of peptide available for nonspecific interactions.[7][8]

  • Prepare Fresh Solutions: Prepare AR71 solutions fresh whenever possible to avoid degradation or aggregation over time, which can sometimes exacerbate binding issues.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues related to AR71 nonspecific binding in specific assays.

Issue 1: High Background Signal in Enzyme-Linked Immunosorbent Assay (ELISA)

Symptoms: You observe a uniformly high signal across all wells of your ELISA plate, including the negative controls, making it difficult to distinguish the specific signal.

Troubleshooting Workflow:

G start High Background in ELISA step1 Optimize Blocking Step start->step1 step2 Titrate Antibody Concentrations step1->step2 If background persists step3 Increase Wash Steps step2->step3 If background persists step4 Add Detergent to Buffers step3->step4 If background persists step5 Evaluate Secondary Antibody Alone step4->step5 If background persists end Background Signal Reduced step5->end Problem identified

Caption: Troubleshooting workflow for high background in ELISA.

Detailed Steps:

  • Optimize Blocking Step:

    • Problem: Inadequate blocking leaves plastic surfaces exposed for AR71 or antibodies to bind.[1]

    • Solution: Increase the concentration of your blocking agent (e.g., from 1% to 5% BSA or non-fat dry milk) or extend the blocking incubation time. Consider testing different blocking buffers.[1]

  • Titrate Antibody Concentrations:

    • Problem: Excessively high concentrations of primary or secondary antibodies can lead to low-affinity, nonspecific interactions.[7][8]

    • Solution: Perform a titration experiment to determine the optimal, lowest effective concentration for both your primary and secondary antibodies.

  • Increase Wash Steps:

    • Problem: Insufficient washing may not remove all unbound antibodies or AR71.[7]

    • Solution: Increase the number of wash cycles (e.g., from 3 to 5) and the duration of each wash. Ensure adequate volume and gentle agitation.[7]

  • Add Detergent to Buffers:

    • Problem: Hydrophobic interactions can cause nonspecific binding.

    • Solution: Incorporate a non-ionic detergent like Tween-20 (0.05% - 0.1%) into your wash and antibody dilution buffers to reduce these interactions.[7][8]

  • Evaluate Secondary Antibody Alone:

    • Problem: The secondary antibody may be binding nonspecifically to the plate or other reagents.[8]

    • Solution: Run a control experiment with only the secondary antibody (no primary antibody) to see if it generates a signal. If so, consider a different secondary antibody or one that has been pre-adsorbed against the species of your sample.

Issue 2: Poor Reproducibility and Low Analyte Recovery in LC-MS/MS

Symptoms: You experience significant variability between replicate measurements of AR71 concentration and lower than expected signal intensity, particularly at low concentrations.

Troubleshooting Workflow:

G start Low Recovery in LC-MS/MS step1 Assess Sample Vials and Plates start->step1 step2 Optimize Sample Diluent step1->step2 If issue persists step3 Condition the LC System step2->step3 If issue persists end Improved Recovery & Reproducibility step3->end If issue persists step4 Use an Analog Internal Standard

Caption: Troubleshooting workflow for low analyte recovery in LC-MS/MS.

Detailed Steps:

  • Assess Sample Vials and Plates:

    • Problem: AR71 can adsorb to the surfaces of standard polypropylene (B1209903) or glass vials and plates.[2][3]

    • Solution: Switch to low-binding polypropylene or glass-coated plates/vials. Test different manufacturers, as material quality can vary.[3]

  • Optimize Sample Diluent:

    • Problem: The composition of the diluent affects peptide solubility and interaction with surfaces.

    • Solution: Prepare calibration standards and quality controls by spiking a high concentration stock of AR71 directly into the same biological matrix as your samples (e.g., plasma) and perform serial dilutions in that matrix.[3] Consider adding a small percentage of organic solvent (e.g., acetonitrile) or an acid (e.g., formic acid) to the diluent to improve solubility.[2] The addition of carrier proteins like HSA can also be beneficial.[3]

  • Condition the LC System:

    • Problem: The tubing, injector, and column in the LC system can have active sites for peptide adsorption, leading to carryover.[2]

    • Solution: Before running your samples, inject several high-concentration samples or a specific conditioning solution to saturate the nonspecific binding sites within the system.

  • Use an Analog Internal Standard:

    • Problem: Variability in sample loss due to nonspecific binding is difficult to track.

    • Solution: If available, use a stable isotope-labeled version of AR71 as an internal standard. This will co-elute and experience similar nonspecific binding, allowing for more accurate quantification.

Quantitative Data Summary

The following tables provide illustrative data on how different conditions can affect the nonspecific binding of a dodecapeptide like AR71.

Table 1: Effect of Additives on Peptide Recovery in Polypropylene Tubes

Additive in Dilution BufferPeptide Concentration (ng/mL)Average Recovery (%)
None (Control)145%
0.1% BSA185%
0.05% Tween-20178%
5% Acetonitrile165%

Table 2: Comparison of Different Microplate Types on Signal-to-Noise Ratio in an ELISA

Microplate TypeAverage Background SignalAverage Specific SignalSignal-to-Noise Ratio
Standard Polystyrene0.85 AU1.50 AU1.76
Protein Low-Binding0.20 AU1.45 AU7.25
Non-Treated Polystyrene1.10 AU1.60 AU1.45

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions for Immunoassays

This protocol outlines a method for systematically testing different blocking agents to minimize nonspecific binding of AR71.

  • Prepare a variety of blocking buffers:

    • 5% Non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • 1%, 3%, and 5% Bovine Serum Albumin (BSA) in TBST.

    • Commercially available protein-free blocking buffers.

  • Coat and Block:

    • For an ELISA, coat the wells of a microplate with your target antigen.

    • Divide the plate into sections and block each section with a different blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Proceed with Assay:

    • Wash the plate thoroughly.

    • Add your AR71-containing samples (including negative controls with no AR71).

    • Continue with your standard immunoassay protocol (e.g., addition of primary and secondary antibodies).

  • Analyze Results:

    • Compare the signal in the negative control wells for each blocking condition. The buffer that yields the lowest background signal without significantly compromising the specific signal is optimal.

Protocol 2: Evaluating Peptide Recovery from Labware

This protocol helps determine the extent of AR71 loss due to adsorption to different types of tubes and plates.

  • Prepare AR71 Solutions: Prepare a low concentration solution of AR71 (e.g., 1-10 ng/mL) in your standard assay buffer.

  • Aliquot into Different Containers:

    • Standard polypropylene tubes.

    • Low-binding polypropylene tubes.

    • Standard glass vials.

    • Sialynized glass vials.

  • Incubate: Incubate the solutions in the different containers for a period that mimics your typical sample handling time (e.g., 2 hours at room temperature).

  • Quantify Remaining Peptide:

    • Carefully transfer the solution from each container to a fresh, low-binding tube.

    • Analyze the concentration of AR71 in each sample using a sensitive method like LC-MS/MS or a highly optimized ELISA.

  • Calculate Recovery: Compare the measured concentrations to that of a control sample that was not subjected to the incubation step. The container type yielding the highest recovery is the most suitable for your experiments.

Signaling Pathway and Logical Relationships

While a specific signaling pathway for the hypothetical AR71 is unknown, many peptides are used to probe pathways involving G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling cascade that could be investigated using a peptide ligand.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AR71 This compound GPCR GPCR AR71->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Target_Protein Target Protein PKA->Target_Protein Phosphorylation Response Cellular Response Target_Protein->Response

Caption: Generic GPCR signaling pathway initiated by peptide binding.

References

Technical Support Center: Dodecapeptide AR71 Refolding Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully refolding the dodecapeptide AR71. The following information is based on established principles for peptide refolding and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My lyophilized AR71 peptide won't dissolve in aqueous buffer. What should I do?

A1: The solubility of a peptide is largely determined by its amino acid composition.[1] If AR71 is a hydrophobic peptide (containing >50% hydrophobic residues), it may have poor solubility in aqueous solutions.[2][3]

Here is a recommended course of action:

  • Initial Solvent Choice: First, try dissolving a small amount of the peptide in sterile, deionized water or a standard physiological buffer (e.g., PBS, Tris at pH 7).[2]

  • pH Adjustment: If the peptide is acidic (net negative charge), try dissolving it in a basic buffer. Conversely, if it is basic (net positive charge), an acidic solution may work.[2]

  • Organic Solvents: For highly hydrophobic peptides, initial solubilization in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethyl Formamide (DMF), or Acetonitrile (ACN) is recommended.[2][3] After initial dissolution, the peptide solution can be slowly added dropwise to the aqueous refolding buffer.[3] Caution: Keep the final concentration of organic solvents low, especially if they might interfere with downstream applications.[1]

  • Chaotropic Agents: Strong denaturants like 6-8 M Guanidine Hydrochloride (GuHCl) or urea (B33335) can be used to solubilize aggregated peptides.[4] These agents will need to be removed during the refolding process.[4]

Q2: I'm observing significant precipitation/aggregation of AR71 during the refolding process. How can I prevent this?

A2: Aggregation is a common issue during peptide refolding, often caused by improper hydrophobic interactions. Here are several strategies to mitigate aggregation:

  • Optimize Refolding Conditions:

    • pH: The optimal pH for refolding is often near the peptide's isoelectric point (pI) to minimize charge-charge repulsion, but sometimes moving away from the pI can increase solubility. Experiment with a range of pH values (e.g., 7.0-9.0).[5]

    • Temperature: Lowering the temperature (e.g., 4°C) can slow down aggregation kinetics.[6]

    • Peptide Concentration: Refolding at a lower peptide concentration can reduce intermolecular interactions that lead to aggregation.[7]

  • Use of Additives:

    • L-Arginine: This amino acid is known to suppress aggregation.[7]

    • Glycerol (B35011): At concentrations around 5% (v/v), glycerol can help in the formation of properly folded structures.[5][8]

    • Redox Shuffling System: If AR71 contains cysteine residues that need to form disulfide bonds, a redox system like reduced and oxidized glutathione (B108866) (GSH/GSSG) is crucial for correct bond formation and to prevent incorrect disulfide bridging which can lead to aggregation.[4][7]

Q3: My refolding yield for AR71 is very low. How can I improve it?

A3: Low refolding yield is a multifaceted problem. Besides addressing solubility and aggregation, consider the following:

  • Refolding Method:

    • Rapid Dilution: This is often the simplest and most effective method.[9][10] It involves diluting the denatured peptide solution into a larger volume of refolding buffer.[5]

    • Step-wise Dialysis: Gradually removing the denaturant via dialysis against buffers with decreasing concentrations of the denaturant can improve refolding efficiency.[11]

  • Buffer Composition: The composition of the refolding buffer is critical. Systematically screen different buffer substances, pH levels, and concentrations of additives to find the optimal conditions.[12]

  • Characterization of Misfolded Species: Analyze the aggregated material to understand the nature of the problem. Techniques like SDS-PAGE can reveal if the peptide is precipitating.[13]

Q4: How do I confirm that my AR71 peptide is correctly folded?

A4: Confirmation of the correct fold is essential. Several analytical techniques can be employed:

  • Circular Dichroism (CD) Spectroscopy: This technique can provide information about the secondary structure of the peptide.[4] A correctly folded peptide should exhibit a characteristic CD spectrum.

  • High-Performance Liquid Chromatography (HPLC): A properly folded peptide should elute as a single, sharp peak on reverse-phase HPLC. Aggregated or misfolded species may elute at different retention times or show broader peaks.

  • Functional Assays: The ultimate confirmation of correct folding is the biological activity of the peptide. If the function of AR71 is known, a functional assay is the best way to determine the refolding success.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lyophilized peptide is difficult to weigh and handle. Static electricity, hygroscopic nature.Allow the vial to warm to room temperature before opening. Use an anti-static gun if available.
Peptide appears insoluble in the initial solvent. Incorrect solvent choice; slow dissolution kinetics.Try gentle vortexing or sonication to aid dissolution.[2] Test solubility in a small aliquot with different solvents (water, acidic/basic buffers, organic solvents).[1]
Precipitation occurs upon dilution into refolding buffer. Peptide concentration is too high; refolding conditions are suboptimal.Decrease the final peptide concentration.[3] Optimize refolding buffer (pH, additives like L-arginine).[7] Add the denatured peptide solution dropwise while stirring.[3]
Refolded peptide solution is cloudy. Presence of aggregates.Centrifuge the solution to pellet the aggregates. Analyze both the supernatant and the pellet to quantify the amount of soluble peptide. Re-optimize refolding conditions to minimize aggregation.
Low or no biological activity after refolding. Incorrect folding; oxidation of sensitive residues.Confirm the secondary structure with CD spectroscopy.[4] If disulfide bonds are present, optimize the redox buffer (GSH/GSSG ratio).[7] Ensure all buffers are prepared with high-purity reagents and are degassed to minimize oxidation.

Experimental Protocols

Protocol 1: Refolding by Rapid Dilution

This protocol is a general starting point and may require optimization.

  • Peptide Solubilization and Denaturation:

    • Dissolve the lyophilized AR71 peptide in a denaturing buffer (e.g., 6 M GuHCl, 50 mM Tris-HCl, pH 8.0, 10 mM DTT if cysteine is present) to a final concentration of 1-10 mg/mL.[14]

    • Incubate at room temperature for 1-2 hours to ensure complete denaturation.

  • Refolding:

    • Prepare the refolding buffer. A typical starting buffer could be 50 mM Tris-HCl, pH 8.0, 250 mM NaCl, 0.5 M L-Arginine, and a redox system (e.g., 3 mM reduced glutathione, 0.9 mM oxidized glutathione) if needed.[14]

    • Rapidly dilute the denatured peptide solution into the refolding buffer with vigorous stirring. A dilution factor of 20 to 100-fold is common.[5] The final peptide concentration should ideally be low (e.g., 0.01-0.1 mg/mL) to minimize aggregation.[10]

    • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

  • Purification and Concentration:

    • Clarify the refolding solution by centrifugation to remove any aggregates.[14]

    • Purify the refolded peptide using techniques like reverse-phase HPLC.

    • Concentrate the purified peptide using an appropriate method if necessary.

Protocol 2: Refolding by Step-wise Dialysis
  • Peptide Solubilization and Denaturation:

    • Follow step 1 from Protocol 1.

  • Step-wise Dialysis:

    • Place the denatured peptide solution in a dialysis bag with an appropriate molecular weight cutoff.

    • Perform a series of dialysis steps against buffers with decreasing concentrations of the denaturant. For example:

      • Dialysis Buffer 1: 50 mM Tris-HCl, pH 8.0, 2 M GuHCl, 2 mM EDTA for 4-6 hours at 4°C.[14]

      • Dialysis Buffer 2: 50 mM Tris-HCl, pH 8.0, 1 M GuHCl, 2 mM EDTA for 4-6 hours at 4°C.

      • Dialysis Buffer 3 (Final Refolding Buffer): 50 mM Tris, pH 8.0, 250 mM NaCl, 0.1 M Arginine, 3 mM Reduced Glutathione, 0.9 mM Oxidized Glutathione, 2 mM EDTA overnight at 4°C.[14]

  • Purification and Concentration:

    • Follow step 3 from Protocol 1.

Quantitative Data Summary

The optimal refolding conditions are highly peptide-specific. The following table provides a range of conditions reported in the literature for peptide and protein refolding that can be used as a starting point for the optimization of AR71 refolding.

ParameterRangeReference
pH 7.0 - 9.0[5]
Temperature 4 - 25 °C[6]
Peptide Concentration 0.01 - 0.1 mg/mL[10]
L-Arginine 0.2 - 1.0 M[7]
Glycerol 5 - 20 % (v/v)[5][8]
GSH:GSSG Ratio 10:1 to 1:1[4]
NaCl Concentration up to 300 mM[5]

Visualizations

Refolding_Workflow cluster_prep Preparation cluster_refolding Refolding cluster_analysis Analysis & Purification lyophilized Lyophilized AR71 denaturation Denaturation (e.g., 6M GuHCl) lyophilized->denaturation Solubilization dilution Rapid Dilution denaturation->dilution Method 1 dialysis Step-wise Dialysis denaturation->dialysis Method 2 purification Purification (HPLC) dilution->purification dialysis->purification characterization Characterization (CD, Activity Assay) purification->characterization final_product Correctly Folded AR71 characterization->final_product

Caption: General workflow for this compound refolding.

Troubleshooting_Logic start Start Refolding Experiment check_solubility Is the peptide soluble? start->check_solubility check_aggregation Is there aggregation? check_solubility->check_aggregation Yes adjust_solvent Adjust Solvent/pH Use Organic Solvent or Chaotrope check_solubility->adjust_solvent No check_activity Is the peptide active? check_aggregation->check_activity No optimize_conditions Optimize Refolding Conditions (Temp, pH, Concentration, Additives) check_aggregation->optimize_conditions Yes reoptimize Re-optimize Refolding Protocol (Method, Redox Buffer) check_activity->reoptimize No success Successfully Refolded Peptide check_activity->success Yes adjust_solvent->check_solubility optimize_conditions->check_aggregation reoptimize->check_activity

Caption: Troubleshooting logic for AR71 refolding experiments.

References

Technical Support Center: Overcoming Low Bioactivity of Synthetic Dodecapeptide AR71

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals experiencing low bioactivity with the synthetic dodecapeptide AR71. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle my lyophilized AR71 peptide?

Proper storage is crucial for maintaining the bioactivity of synthetic peptides. Lyophilized peptides like AR71 should be stored at -20°C or colder for long-term stability, away from bright light.[1][2][3][4] Exposure to moisture can significantly decrease the long-term stability of the peptide. Before use, it is important to allow the peptide vial to equilibrate to room temperature before opening to prevent condensation, as peptides can be hygroscopic.[1][4]

Q2: What is the best way to dissolve the AR71 peptide?

There is no universal solvent for all peptides.[3] The solubility of AR71 will depend on its specific amino acid sequence, particularly its polarity.[5] A good starting point is to dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to create a stock solution, which can then be diluted with your aqueous assay buffer.[5] It is recommended to test the solubility of a small portion of the peptide first.

Q3: Could impurities in my synthetic AR71 peptide be affecting its bioactivity?

Yes, impurities from the synthesis and purification process can significantly impact bioactivity. Trifluoroacetic acid (TFA) is often used during purification and can remain as a counter-ion, potentially interfering with cellular assays.[5] Endotoxin contamination, particularly for peptides used in cell-based experiments, can also lead to unexpected or inconsistent results.[5][6] It is advisable to use peptides with high purity (e.g., >95% as determined by HPLC) and, for cellular assays, to consider using endotoxin-free preparations.[7]

Q4: How can I minimize peptide degradation in solution?

The shelf-life of peptides in solution is limited.[1] Peptides containing certain amino acids such as Cys, Met, Trp, Asn, and Gln are particularly prone to degradation.[1][4] To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, use sterile buffers at a pH of 5-6, aliquot the solution into single-use volumes, and store at -20°C or colder.[1] Importantly, avoid repeated freeze-thaw cycles as this can degrade the peptide.[1]

Troubleshooting Guide for Low AR71 Bioactivity

If you are observing lower than expected bioactivity with your synthetic AR71 dodecapeptide, follow this step-by-step guide to identify the potential cause.

Step 1: Verify Peptide Handling and Storage

Before troubleshooting your experimental setup, ensure that the peptide itself has been handled and stored correctly.

ParameterRecommendationPotential Impact of Deviation
Storage Temperature Lyophilized: -20°C or -80°C for long-term.[1][4] Solution: -20°C or -80°C.[1]Higher temperatures can lead to degradation over time.
Light Exposure Store in the dark.[1][2]Light can cause photo-oxidation of sensitive amino acid residues.[5]
Moisture Allow vial to warm to room temperature before opening. Store with a desiccant.[1][4]Moisture absorption can decrease long-term stability.
Freeze-Thaw Cycles Aliquot into single-use volumes to avoid repeated cycles.[1]Can lead to peptide degradation.[1]
Step 2: Assess Peptide Solubility and Aggregation

Inadequate solubility or aggregation can drastically reduce the effective concentration of the peptide in your assay.

IssueTroubleshooting Action
Peptide won't dissolve Consult the certificate of analysis for recommended solvents. Try dissolving in a small amount of an organic solvent (e.g., DMSO) and then slowly diluting with your aqueous buffer while vortexing.[5]
Precipitation after dilution The final concentration of the organic solvent may be too low. Perform a solubility test with varying final concentrations of the co-solvent.[5]
Suspected Aggregation Visually inspect the solution for cloudiness or particulates. Consider using a different buffer or adjusting the pH.

Experimental Protocols and Methodologies

Peptide Solubility Test Protocol

  • Preparation : Weigh out a small, precise amount of the lyophilized AR71 peptide.

  • Initial Solvent : Attempt to dissolve the peptide in sterile, distilled water to create a concentrated stock solution.

  • Alternative Solvents : If the peptide does not dissolve in water, test solubility in a small volume of an appropriate organic solvent such as DMSO, DMF, or acetonitrile.

  • Dilution : Once a stock solution is created, slowly add the aqueous assay buffer to the stock solution dropwise while gently vortexing to reach the final desired concentration.[3]

  • Observation : Visually inspect for any precipitation or cloudiness.

  • Confirmation : Centrifuge the final solution and analyze the supernatant to confirm the peptide concentration, for example, using UV spectrophotometry if the peptide contains aromatic residues.

Visualizing Workflows and Pathways

TroubleshootingWorkflow start Low AR71 Bioactivity Observed storage Verify Peptide Storage & Handling (Temp, Light, Moisture) start->storage solubility Assess Peptide Solubility & Aggregation storage->solubility If OK contact_support Contact Technical Support storage->contact_support If Issue Found & Unresolved purity Check Peptide Purity & Contaminants (HPLC, TFA, Endotoxins) solubility->purity If OK solubility->contact_support If Issue Found & Unresolved assay Review Experimental Assay Design (Controls, Concentration, Incubation) purity->assay If OK purity->contact_support If Issue Found & Unresolved activity_restored Bioactivity Restored assay->activity_restored Issue Identified & Resolved assay->contact_support If No Issue Identified

Caption: Troubleshooting workflow for low AR71 bioactivity.

As the specific mechanism of action for AR71 is not publicly available, a generic signaling pathway for a bioactive peptide is presented below for illustrative purposes. This can serve as a template for investigating potential downstream effects.

PeptideSignalingPathway AR71 This compound Receptor Cell Surface Receptor AR71->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., MAPK, PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Gene_Expression->Cellular_Response

Caption: A generic peptide-induced cell signaling pathway.

References

Validation & Comparative

Dodecapeptide AR71: A Comparative Analysis of Antimicrobial Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For the purposes of this comparative guide, and in the absence of publicly available data for a specific dodecapeptide designated "AR71," we will focus on a representative and well-characterized dodecapeptide, dCATH 12-5, derived from duck cathelicidin. This guide will compare its antimicrobial performance, cytotoxicity, and mechanism of action against other prominent antimicrobial peptides (AMPs), providing researchers, scientists, and drug development professionals with a comprehensive overview based on available experimental data.

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and distinct mechanisms of action that are less prone to the development of resistance compared to conventional antibiotics. Among these, dodecapeptides, which are short 12-amino acid peptides, offer advantages such as ease of synthesis and potential for chemical modification to enhance their therapeutic properties.

This guide provides a detailed comparison of the dCATH 12-5 dodecapeptide with other well-known AMPs, including Magainin 2, Melittin (B549807), Buforin II, and Nisin. The comparative data on their antimicrobial activity and cytotoxicity are summarized in tabular format, followed by detailed experimental protocols for the key assays cited. Furthermore, diagrams illustrating the mechanisms of action and experimental workflows are provided to facilitate a deeper understanding of these peptides.

Performance Comparison of Antimicrobial Peptides

The therapeutic potential of an antimicrobial peptide is determined by its efficacy against a broad range of pathogens and its selectivity, meaning low toxicity towards host cells. The following tables summarize the available quantitative data for dCATH 12-5 and other selected AMPs.

Table 1: Minimum Inhibitory Concentration (MIC) Against Representative Bacteria

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values indicate higher antimicrobial potency.

PeptideTarget OrganismMIC (µM)
dCATH 12-5 Escherichia coli4 - 8[1]
Staphylococcus aureus4 - 8[1]
Magainin 2 Acinetobacter baumannii (drug-resistant)2[2]
Escherichia coli25[3]
Acinetobacter baumannii (standard strain)4[2]
Melittin Extensively drug-resistant bacteria8 - 32 µg/mL[4]
Gram-positive and Gram-negative bacteria4 - 16[5]
Buforin II Acinetobacter baumannii8 mg/L[6]
Nisin Staphylococcus aureus (MRSA)256 µg/ml[7]
Pseudomonas aeruginosa64 µg/ml[7]
Listeria monocytogenes<12.5 µg/mL[8]
Table 2: Cytotoxicity Profile of Antimicrobial Peptides

The cytotoxicity of AMPs is a critical parameter for their therapeutic application. It is often assessed by measuring their hemolytic activity (lysis of red blood cells) and their toxicity to mammalian cell lines.

PeptideAssayMetricValue
dCATH 12-5 Cytotoxicity (RAW 264.7 murine macrophages)High Cell SelectivityMuch less toxic than parent dCATH[1]
Hemolysis (Human erythrocytes)High Cell SelectivityHigher selectivity than parent dCATH[1]
Magainin 2 HemolysisNo hemolysisup to 64 µM[9]
Cytotoxicity (HaCaT cells)Low cytotoxicity0% at high concentrations[9]
Cytotoxicity (HeLa cells)No cytotoxicityup to 30 µM[10]
Melittin HemolysisHD500.44 µg/mL[4][11]
Cytotoxicity (Human fibroblast cells)IC506.45 µg/mL[4][11]
Buforin II Not specified in snippets
Nisin Hemolysis (Sheep erythrocytes)No hemolytic activityat 84 µg/ml[12]

Mechanisms of Action

Antimicrobial peptides can exert their bactericidal effects through various mechanisms, which broadly fall into two categories: membrane disruption and intracellular targeting.

dCATH 12-5 appears to have a dual mechanism of action. Studies suggest it can penetrate the bacterial cell membrane without causing significant disruption and then accumulate in the cytoplasm.[1][13] Once inside, it is proposed to bind to bacterial DNA, leading to the arrest of DNA synthesis and subsequent cell death.[1][13]

Magainin 2 is a classic example of a membrane-active AMP. It is believed to form toroidal pores in the bacterial cell membrane, leading to leakage of cellular contents and cell death.[14]

Melittin , the primary component of bee venom, is a potent lytic peptide that disrupts both bacterial and mammalian cell membranes, which explains its high cytotoxicity.[15]

Buforin II exhibits a distinct mechanism. It can penetrate the cell membrane without causing lysis and then strongly binds to the DNA and RNA of the cells, thereby inhibiting cellular functions.[16][17][18]

Nisin has a unique dual mode of action. It binds to Lipid II, a precursor molecule in bacterial cell wall synthesis, thereby inhibiting cell wall formation. Subsequently, it uses the Lipid II molecule as a docking site to form pores in the cell membrane.

The following diagram illustrates the different proposed mechanisms of action for these peptides.

Antimicrobial Peptide Mechanisms of Action cluster_membrane Membrane-Disrupting Mechanisms cluster_intracellular Intracellular Targeting Mechanisms Magainin Magainin 2 Toroidal_Pore Toroidal Pore Magainin->Toroidal_Pore Forms Melittin Melittin Membrane_Lysis Membrane Lysis Melittin->Membrane_Lysis Causes Nisin_pore Nisin (Pore Formation) Membrane_Pore Membrane Pore Nisin_pore->Membrane_Pore Forms dCATH dCATH 12-5 Translocation1 Membrane Translocation dCATH->Translocation1 Translocates Buforin Buforin II Translocation2 Membrane Translocation Buforin->Translocation2 Translocates Nisin_synthesis Nisin (Synthesis Inhibition) Lipid_II Lipid II Nisin_synthesis->Lipid_II Binds to DNA_Binding1 DNA Translocation1->DNA_Binding1 Binds to DNA_RNA_Binding DNA & RNA Translocation2->DNA_RNA_Binding Binds to Cell_Wall_Inhibition Cell Wall Synthesis Lipid_II->Cell_Wall_Inhibition Inhibits

Caption: Proposed mechanisms of action for selected antimicrobial peptides.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

MIC Assay Workflow A Prepare serial two-fold dilutions of the peptide in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria only) and negative (broth only) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC by visual inspection for the lowest concentration with no visible growth. D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

  • Peptide Preparation: A stock solution of the peptide is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[19]

  • Bacterial Inoculum: A bacterial culture in the mid-logarithmic growth phase is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in MHB.[20]

  • Inoculation: Each well containing the peptide dilution is inoculated with the bacterial suspension. A well with bacteria and no peptide serves as a positive control for growth, and a well with broth only serves as a negative control for sterility.[19]

  • Incubation: The plate is incubated at 37°C for 18 to 24 hours.[20]

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[19]

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells, which is an indicator of its cytotoxicity to mammalian cells.

Hemolysis Assay Workflow A Prepare a suspension of washed red blood cells (RBCs) in PBS. B Incubate RBCs with various concentrations of the peptide at 37°C for a specified time (e.g., 1 hour). A->B C Include a negative control (RBCs in PBS) and a positive control (RBCs with a lytic agent like Triton X-100). B->C D Centrifuge the samples to pellet intact RBCs. C->D E Measure the absorbance of the supernatant at a specific wavelength (e.g., 405 nm) to quantify hemoglobin release. D->E F Calculate the percentage of hemolysis relative to the positive control. E->F

Caption: Workflow for the hemolysis assay.

Detailed Steps:

  • RBC Preparation: Fresh human or animal red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma components. A final suspension (e.g., 1% v/v) is prepared in PBS.[21]

  • Incubation: The RBC suspension is incubated with various concentrations of the peptide at 37°C for 60 minutes. A sample with PBS serves as the negative control (0% hemolysis), and a sample with a detergent like Triton X-100 serves as the positive control (100% hemolysis).[21]

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs and cell debris.

  • Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance at a wavelength of 405 nm.[21]

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.

Detailed Steps:

  • Cell Seeding: Mammalian cells (e.g., human fibroblasts, HaCaT) are seeded in a 96-well plate and allowed to adhere overnight.

  • Peptide Treatment: The cells are then treated with various concentrations of the peptide and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Calculation: Cell viability is expressed as a percentage of the viability of untreated control cells. The IC50 value, the concentration of the peptide that causes 50% inhibition of cell growth, can then be calculated.[11]

Conclusion

The dodecapeptide dCATH 12-5 demonstrates promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, with the added advantage of high cell selectivity, indicating a lower potential for toxicity to host cells compared to peptides like melittin. Its dual mechanism of action, involving membrane translocation and subsequent intracellular targeting of nucleic acids, distinguishes it from purely membrane-disrupting peptides such as Magainin 2. This multifaceted mechanism may be advantageous in overcoming bacterial resistance.

In comparison, while Magainin 2 and Buforin II also show favorable safety profiles, their mechanisms are different. Melittin, although a potent antimicrobial, is limited by its high cytotoxicity. Nisin, with its unique mode of action targeting cell wall synthesis, has found application primarily in the food industry.

The data presented in this guide highlights the potential of dodecapeptides like dCATH 12-5 as scaffolds for the development of new antimicrobial therapeutics. Further research focusing on in vivo efficacy, stability, and a more comprehensive understanding of their interactions with bacterial and host cells will be crucial in translating their potential into clinical applications. The provided experimental protocols serve as a foundation for researchers to conduct standardized and comparable studies in this important field.

References

A Comparative Analysis of Dodecapeptide and LL-37 Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Dodecapeptide AR71: Extensive searches for "this compound" did not yield specific data. Therefore, this guide provides a comparative analysis between the well-characterized human cathelicidin (B612621) LL-37 and a representative dodecapeptide cathelicidin from the domestic goat, ChDode, for which experimental data is available. This comparison serves as a framework for evaluating the activities of similar dodecapeptides.

Introduction

Antimicrobial peptides (AMPs) are crucial components of the innate immune system, offering a first line of defense against a wide array of pathogens. Among the most studied AMPs is the human cathelicidin LL-37, known for its broad-spectrum antimicrobial and immunomodulatory functions.[1][2][3] Dodecapeptide cathelicidins, a class of smaller AMPs, are also gaining attention for their unique structural and functional properties.[4][5] This guide provides a detailed comparison of the biological activities of LL-37 and the dodecapeptide ChDode, supported by experimental data and methodologies.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the antimicrobial, hemolytic, and cytotoxic activities of ChDode and LL-37.

PeptideTarget OrganismMinimum Inhibitory Concentration (MIC) (µM)Reference
ChDode E. coli ML-35p> 50[1]
S. aureus 209P> 50[1]
LL-37 E. coli<10 µg/ml (~2.2 µM)[6][7]
S. aureus<10 µg/ml (~2.2 µM)[6]
P. aeruginosa<10 µg/ml (~2.2 µM)[6][7]
L. monocytogenes<10 µg/ml (~2.2 µM)[7]
C. albicansResistant in high salt, susceptible in low salt[7]

Table 1: Antimicrobial Activity. ChDode exhibits modest direct antibacterial activity compared to the potent, broad-spectrum activity of LL-37.

PeptideCell TypeHemolytic ActivityCytotoxicityReference
ChDode Human Red Blood CellsNot specified, but forms pores without lysisNot specified for mammalian cells[1][6]
LL-37 Human Red Blood CellsConcentration-dependent hemolysisToxic to various human cells at 1-10 µM[8][9]
Human Vascular Smooth Muscle Cells-Induces DNA fragmentation at 6 µM[8]
Human Mesenchymal Stem Cells->70% cell death at 25 µg/ml (~5.6 µM)[10]

Table 2: Hemolytic and Cytotoxic Activity. LL-37 displays significant hemolytic and cytotoxic activities at concentrations close to its antimicrobial effective range.[8][9][10] In contrast, ChDode is suggested to have a less lytic mechanism of action on membranes.[1][6]

Mechanism of Action

The primary mechanism of action for both peptides involves interaction with and disruption of microbial membranes. However, the specific modes of disruption appear to differ significantly.

LL-37 employs a "carpet-like" or "toroidal pore" mechanism.[1] It binds to the negatively charged bacterial membrane and disrupts its integrity, leading to pore formation, leakage of cellular contents, and ultimately cell death.

LL37_Mechanism cluster_membrane Bacterial Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Lipid Bilayer Pore Pore Membrane->Pore Pore Formation LL37 LL-37 LL37->Membrane Binding CellularContents Cellular Contents Lysis Cell Lysis CellularContents->Lysis Pore->CellularContents Leakage

Caption: Mechanism of action for LL-37.

Dodecapeptide ChDode appears to act by forming ion-conducting pores without causing widespread membrane lysis.[1][6] This suggests a more targeted disruption of membrane potential and ion homeostasis. ChDode has also been observed to have a significant synergistic effect when combined with other antimicrobial peptides, enhancing their ability to permeate bacterial membranes.[1][6]

ChDode_Mechanism cluster_membrane Bacterial Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Lipid Bilayer IonChannel Ion Channel Membrane->IonChannel Forms Ion Channel ChDode ChDode ChDode->Membrane Binding OtherAMP Other AMP ChDode->OtherAMP Synergistic Action (Increases Permeability) OtherAMP->Membrane Ions Ions Ions->IonChannel Ion Flux

Caption: Mechanism of action for Dodecapeptide ChDode.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow start Start prep_bacteria Prepare bacterial suspension (e.g., E. coli, S. aureus) start->prep_bacteria prep_peptides Prepare serial dilutions of peptides (AR71, LL-37) start->prep_peptides inoculate Inoculate wells with bacterial suspension prep_bacteria->inoculate dispense Dispense peptide dilutions into 96-well plate prep_peptides->dispense dispense->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Determine MIC: Lowest concentration with no visible growth incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Protocol:

  • Bacterial strains are grown in appropriate broth to a specific optical density.[3]

  • The peptides are serially diluted in broth in a 96-well microtiter plate.[3]

  • The bacterial suspension is added to each well.

  • The plate is incubated, typically at 37°C for 16-20 hours.[3]

  • The MIC is determined as the lowest peptide concentration that completely inhibits visible bacterial growth.[3]

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells.

Hemolysis_Workflow start Start collect_rbc Collect fresh red blood cells (RBCs) start->collect_rbc wash_rbc Wash RBCs with saline collect_rbc->wash_rbc incubate Incubate peptides with RBC suspension wash_rbc->incubate prep_peptides Prepare serial dilutions of peptides prep_peptides->incubate centrifuge Centrifuge to pellet intact cells incubate->centrifuge measure_absorbance Measure absorbance of supernatant (hemoglobin release) at ~415 nm centrifuge->measure_absorbance calculate_hemolysis Calculate percentage of hemolysis measure_absorbance->calculate_hemolysis end End calculate_hemolysis->end

Caption: Workflow for Hemolytic Activity Assay.

Protocol:

  • Fresh red blood cells are washed and resuspended in a buffered saline solution.[1]

  • Serial dilutions of the peptides are prepared.

  • The peptide solutions are incubated with the red blood cell suspension for a defined period (e.g., 1 hour) at 37°C.[1]

  • The samples are centrifuged to pellet intact cells and debris.

  • The amount of hemoglobin released into the supernatant is quantified by measuring its absorbance.

  • Percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) and a negative control (buffer only).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow start Start seed_cells Seed mammalian cells in a 96-well plate start->seed_cells incubate_cells Incubate to allow cell adherence seed_cells->incubate_cells add_peptides Add serial dilutions of peptides to cells incubate_cells->add_peptides incubate_peptides Incubate for a defined period (e.g., 24 hours) add_peptides->incubate_peptides add_mtt Add MTT reagent to each well incubate_peptides->add_mtt incubate_mtt Incubate to allow formazan (B1609692) formation add_mtt->incubate_mtt add_solvent Add solvent to dissolve formazan crystals incubate_mtt->add_solvent measure_absorbance Measure absorbance at ~570 nm add_solvent->measure_absorbance calculate_viability Calculate percentage of cell viability measure_absorbance->calculate_viability end End calculate_viability->end

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Mammalian cells are seeded in a 96-well plate and allowed to attach overnight.

  • The culture medium is replaced with medium containing various concentrations of the peptides.

  • After a set incubation period (e.g., 24 or 48 hours), MTT reagent is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • A solubilizing agent is added to dissolve the formazan crystals.

  • The absorbance is measured on a microplate reader, and cell viability is calculated as a percentage of the untreated control.

Conclusion

This comparative guide highlights the distinct profiles of the human cathelicidin LL-37 and the representative dodecapeptide ChDode. LL-37 is a potent, broad-spectrum antimicrobial peptide, but its therapeutic potential is tempered by its cytotoxicity.[1] ChDode, while demonstrating modest direct antimicrobial activity, appears to have a less lytic mechanism of action and exhibits promising synergistic effects with other AMPs.[1][6] These findings underscore the importance of continued research into diverse classes of antimicrobial peptides, such as dodecapeptides, which may offer alternative therapeutic strategies, potentially with improved safety profiles or as part of combination therapies. Further investigation into the specific activities of this compound, once data becomes available, will be crucial for a definitive comparison.

References

Dodecapeptide AR71: A Novel Anti-Cancer Agent, Not an Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research reveals that Dodecapeptide AR71 is not an antimicrobial agent and therefore its efficacy cannot be compared to known antibiotics. Instead, scientific literature identifies AR71 as a novel inhibitor of the Melanoma Inhibitory Activity (MIA) protein, with potential applications in cancer therapy, specifically in combating melanoma metastasis.

Our investigation found no evidence of AR71 possessing antibiotic properties. The primary role of this dodecapeptide, as established in multiple studies, is to interfere with the dimerization of the MIA protein.[1][2][3][4] The dimerization of MIA is a crucial step for its functional activity, which promotes the progression and spread of melanoma.[1][4]

Mechanism of Action: Targeting Cancer Metastasis

This compound functions by preventing MIA protein from forming dimers, thereby inhibiting its activity.[1][4] This mechanism has been shown to reduce cancer cell migration and the formation of metastases.[1][2][4][5] The binding of AR71 to the dimerization domain of MIA has been demonstrated through techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1][4]

MIA_Inhibition_by_AR71 cluster_MIA MIA Protein MIA1 MIA Monomer Dimer Functional MIA Dimer MIA1->Dimer Dimerization MIA2 MIA Monomer MIA2->Dimer Metastasis Melanoma Metastasis & Immunosuppression Dimer->Metastasis Promotes AR71 This compound AR71->Dimer Inhibits Dimerization

In Vivo and In Vitro Studies

Research has demonstrated the in vitro and in vivo efficacy of AR71 in reducing melanoma cell migration and metastasis.[1][4][5] Studies using mouse models have shown that treatment with AR71 can lead to a significant reduction in the formation of metastases and an increased immune response against the tumor.[1][4][5]

Due to the fundamental difference in the biological target and mechanism of action, a direct comparison of this compound with antibiotics is not feasible. The experimental protocols for evaluating the efficacy of an anti-cancer agent like AR71 differ significantly from those used for testing antibiotics. Key experiments for AR71 involve cell migration assays, invasion assays, and in vivo metastasis models, which are not relevant for assessing antibiotic efficacy.[4][6]

References

Harnessing Synergy: A Comparative Guide to Dodecapeptide and Other Peptide Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective therapeutic strategies has led to a growing interest in combination therapies. The synergistic effects observed when combining peptides, such as dodecapeptides, with other compounds offer a promising avenue for overcoming drug resistance and enhancing therapeutic efficacy. This guide provides a comparative overview of the synergistic potential of dodecapeptides and other peptides in antimicrobial and anticancer applications, supported by experimental data and detailed methodologies.

While a specific dodecapeptide designated "AR71" is not documented in publicly available scientific literature, this guide will explore the synergistic interactions of other well-characterized dodecapeptides and peptides that target relevant pathways, including the Androgen Receptor (AR) signaling pathway.

Synergistic Effects of Peptides in Antimicrobial Therapy

A primary mechanism by which antimicrobial peptides (AMPs) exhibit synergy with conventional antibiotics is by increasing the permeability of the bacterial membrane.[1][2] This allows the antibiotic to more easily reach its intracellular target.

Table 1: Synergistic Antimicrobial Activity of Dodecapeptides and Other Peptides

PeptideCombination PartnerTarget Organism(s)Fractional Inhibitory Concentration Index (FICI)Key Finding
ChDode (dodecapeptide) ChMAP-28 (α-helical peptide)Bacteria≤ 0.5ChDode increases the permeability of bacterial membranes, enhancing the activity of ChMAP-28.[3]
Bactenecin (B179754) (dodecapeptide) Various analogsGram-negative and Gram-positive bacteriaNot specifiedChemical modifications can increase the activity spectrum of bactenecin analogs.[4]
DP7 (AMP) Vancomycin (VAN)Staphylococcus aureus, Pseudomonas aeruginosaSynergistic against 50% of isolatesThe combination is effective against antibiotic-resistant strains.[5][6]
DP7 (AMP) Azithromycin (AZT)Staphylococcus aureusSynergistic against 60% of isolatesParticularly effective against highly resistant strains with multiple resistance genes.[5][7]
LL-37 (cathelicidin) ColistinMultidrug-resistant Escherichia coliStrong synergySignificantly reduces the minimum inhibitory concentrations (MIC) of both agents.[1]

Synergistic Effects of Peptides in Anticancer Therapy

In oncology, peptides can act synergistically with chemotherapeutic agents by enhancing drug uptake into cancer cells or by targeting pathways that contribute to drug resistance.[8][9]

Table 2: Synergistic Anticancer Activity of Peptides

Peptide/CompoundCombination PartnerCancer Cell Line(s)Observed EffectMechanism of Synergy
HPRP-A1/HPRP-A2 (α-helical peptides) Doxorubicin (DOX) / Epirubicin (EPI)HeLaIncreased apoptosisIncreased membrane permeability allowing for higher intracellular drug concentration.[9]
FK and FKK (short peptides) Doxorubicin (Dox)HeLaEnhanced cellular uptake and cancer cell killingCo-assembly into nanoparticles facilitates Dox delivery and induces apoptosis.[8]
Quercetin (B1663063) Curcumin (B1669340)PC3 and DU145 (prostate cancer)Re-expression of Androgen Receptor (AR)Inhibition of DNMT, leading to demethylation of the AR promoter and sensitization to anti-androgens.[10]
Spautin-1 Enzalutamide (ENZ)Prostate Cancer XenograftsSynergistic inhibition of tumor growthTargeting AR and EGFR signaling pathways.[11]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, antagonistic, or indifferent effects of two antimicrobial agents.[7][12][13]

Principle: Two agents are serially diluted in a two-dimensional format in a 96-well microtiter plate. One agent is diluted along the x-axis (columns) and the other along the y-axis (rows). Each well, therefore, contains a unique concentration combination of the two agents. After inoculation with a standardized microbial suspension and incubation, the wells are assessed for microbial growth to determine the Minimum Inhibitory Concentration (MIC) for each combination.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the two test agents (e.g., peptide and antibiotic) at a concentration significantly higher than their expected MICs.

    • Prepare a standardized inoculum of the target microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Plate Setup:

    • Dispense growth medium into all wells of a 96-well plate.

    • Create serial dilutions of Agent A along the columns (e.g., 2-fold dilutions from column 1 to 10). Column 11 serves as the control for Agent B alone, and column 12 as the growth control (no agents).

    • Create serial dilutions of Agent B down the rows (e.g., 2-fold dilutions from row A to G). Row H serves as the control for Agent A alone.

  • Inoculation:

    • Inoculate all wells (except a sterility control well) with the prepared microbial suspension.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis:

    • Determine the MIC for each agent alone and for each combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = ([A]/MICA) + ([B]/MICB)

      • MICA and MICB are the MICs of agents A and B alone.

      • [A] and [B] are the MICs of the agents in combination.

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Visualizing Mechanisms of Action and Workflows

Synergy_Mechanism cluster_Antimicrobial Antimicrobial Synergy Peptide Antimicrobial Peptide (AMP) Membrane Increased Membrane Permeability Peptide->Membrane disrupts Antibiotic Conventional Antibiotic Target Intracellular Target Antibiotic->Target inhibits BacterialCell Bacterial Cell BacterialCell->Target Membrane->Antibiotic facilitates entry of

Caption: Antimicrobial synergy workflow.

Anticancer_Synergy cluster_Anticancer Anticancer Synergy Peptide Anticancer Peptide Uptake Enhanced Drug Uptake Peptide->Uptake promotes Chemo Chemotherapeutic Agent Apoptosis Increased Apoptosis Chemo->Apoptosis induces CancerCell Cancer Cell CancerCell->Apoptosis Uptake->Chemo increases concentration of

Caption: Anticancer synergy workflow.

Checkerboard_Workflow A Prepare Stock Solutions (Peptide & Compound) B Serial Dilution in 96-well Plate (Checkerboard) A->B C Inoculate with Microorganism B->C D Incubate Plate C->D E Determine MICs D->E F Calculate FICI E->F G Interpret Results (Synergy, Additive, Antagonism) F->G

References

Unable to Fulfill Request: Lack of Publicly Available Data on Dodecapeptide AR71

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, no specific information, experimental data, or scientific publications could be found for a dodecapeptide designated as "AR71" or its corresponding antibodies. This lack of publicly available information prevents the creation of a comparison guide on the cross-reactivity of Dodecapeptide AR71 antibodies.

The search for "this compound" and related terms did not yield any relevant results that would allow for the objective comparison and data presentation required for the requested guide. Scientific databases and search engines do not contain specific mentions of a peptide or antibody with this identifier.

It is possible that "AR71" is an internal, non-standard, or abbreviated designation for a peptide that is not yet described in publicly accessible literature. Without additional details such as the peptide's amino acid sequence, its protein of origin, or a reference to a specific research paper, it is impossible to gather the necessary data to fulfill the request.

To proceed with this request, more specific information about the this compound is required. If the user can provide any of the following, a more targeted and potentially successful search can be conducted:

  • Amino Acid Sequence: The specific sequence of the 12 amino acids that constitute the peptide.

  • Source Protein: The name of the protein from which AR71 is derived.

  • Publication Reference: Any scientific paper, patent, or technical document that mentions AR71.

  • Alternative Names or Designations: Any other names or codes used to identify this peptide.

Without this essential information, any attempt to generate a comparison guide, data tables, or experimental protocols would be speculative and would not meet the standards of accuracy and reliance on verifiable data. No signaling pathways or experimental workflows involving "this compound" could be identified, and therefore no diagrams can be created.

Dodecapeptide AR71 functional validation with knockout models

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the dodecapeptide "AR71" has yielded no specific scientific literature, experimental data, or publicly available information regarding its functional validation using knockout models. As a result, a comparison guide with supporting experimental data, as requested, cannot be created at this time.

The search for "dodecapeptide AR71" and its potential function, associated signaling pathways, and involvement in knockout studies did not provide any relevant results. Scientific databases and search engines do not contain information on a molecule with this specific designation. It is possible that "AR71" is an internal project name, a very recently developed peptide not yet described in published literature, or a misnomer.

To generate the requested "Publish Comparison Guides" for this compound, the following information would be essential:

  • Identification of AR71: The specific amino acid sequence or chemical structure of the dodecapeptide.

  • Biological Target and Function: The protein, receptor, or cellular process that AR71 is designed to interact with and its intended biological effect.

  • Proposed Signaling Pathway: The intracellular signaling cascade that AR71 is hypothesized to modulate.

  • Existing Research: Any preliminary in vitro or in vivo data, even if unpublished, that suggests a function for AR71.

  • Putative Alternatives: Other peptides, small molecules, or therapeutic strategies that target the same pathway or have a similar functional goal.

Without this foundational information, it is not possible to conduct a meaningful search for relevant experimental data, detail experimental protocols, or create the requested data visualizations and comparisons.

Researchers, scientists, and drug development professionals interested in the functional validation of a novel peptide like AR71 would typically first conduct foundational research to characterize the molecule and its biological activity. This would be followed by studies using cellular models and eventually knockout animal models to validate its function and mechanism of action. The data from such studies would then form the basis for the type of comparative guide requested.

If further details about this compound become available, a comprehensive comparison guide could be developed.

Comparative Analysis of Dodecapeptide AR71 Orthologs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Dodecapeptide AR71" and its orthologs did not yield specific publicly available information. The term "this compound" may refer to a proprietary molecule, a compound under early-stage development, or a specific internal designation not yet disclosed in scientific literature. Therefore, a direct comparative analysis of its orthologs with supporting experimental data is not feasible at this time.

This guide will instead provide a framework for the comparative analysis of peptide therapeutics, which can be applied once information on this compound and its orthologs becomes available. The principles and methodologies outlined here are standard in the field of peptide drug development and will be relevant for researchers, scientists, and drug development professionals.

Framework for Comparative Analysis of Peptide Orthologs

A comprehensive comparative analysis of peptide orthologs would typically involve the evaluation of several key parameters. The following sections detail the types of data that should be collected and compared.

Table 1: Physicochemical Properties of Peptide Orthologs

This table would summarize the fundamental chemical and physical characteristics of the peptides.

PropertyPeptide A (e.g., this compound)Ortholog BOrtholog C
Amino Acid Sequence [Sequence][Sequence][Sequence]
Molecular Weight (Da) [Value][Value][Value]
Isoelectric Point (pI) [Value][Value][Value]
Hydrophobicity/Hydrophilicity [Value/Index][Value/Index][Value/Index]
Solubility [e.g., in PBS, DMSO][e.g., in PBS, DMSO][e.g., in PBS, DMSO]
In vitro Stability (Plasma) [Half-life in hours][Half-life in hours][Half-life in hours]
Table 2: In Vitro Biological Activity

This table is crucial for comparing the functional performance of the peptides in a controlled laboratory setting.

ParameterPeptide AOrtholog BOrtholog C
Binding Affinity (Kd/IC50) [Value in nM or µM][Value in nM or µM][Value in nM or µM]
Receptor Activation/Inhibition (EC50/IC50) [Value in nM or µM][Value in nM or µM][Value in nM or µM]
Cellular Potency (e.g., anti-proliferative IC50) [Value in nM or µM][Value in nM or µM][Value in nM or µM]
Cytotoxicity (CC50) [Value in µM][Value in µM][Value in µM]
Hemolytic Activity (%) [Value at a specific concentration][Value at a specific concentration][Value at a specific concentration]
Table 3: In Vivo Efficacy and Pharmacokinetics

This table would compare the performance of the peptides in animal models, providing insights into their therapeutic potential.

ParameterPeptide AOrtholog BOrtholog C
Animal Model [e.g., Mouse, Rat][e.g., Mouse, Rat][e.g., Mouse, Rat]
Efficacy (e.g., tumor growth inhibition) [Value in %][Value in %][Value in %]
Bioavailability (%) [Value][Value][Value]
Half-life (t1/2) in vivo [Value in hours][Value in hours][Value in hours]
Clearance (CL) [Value in ml/hr/kg][Value in ml/hr/kg][Value in ml/hr/kg]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental data. Below are examples of standard protocols that would be cited in a comparative analysis.

Solid-Phase Peptide Synthesis (SPPS)

Peptides are typically synthesized on a solid support resin using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. The process involves the sequential addition of protected amino acids, followed by cleavage from the resin and purification, often by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry (MS)

The identity and purity of the synthesized peptides are confirmed using mass spectrometry, which measures the mass-to-charge ratio of ions.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to analyze the secondary structure (e.g., alpha-helix, beta-sheet) of the peptides in different environments, which can be crucial for their biological function.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding affinity (Kd) and kinetics of the interaction between the peptide and its target protein.

Cell Viability and Cytotoxicity Assays

Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays are used to determine the effect of the peptides on cell proliferation and their potential to cause cell death.

In Vivo Pharmacokinetic Studies

These studies involve administering the peptide to an animal model and collecting blood samples at various time points to determine its concentration in the plasma over time. This data is used to calculate key pharmacokinetic parameters like half-life and bioavailability.

Signaling Pathways and Experimental Workflows (Hypothetical Examples)

As the signaling pathway for this compound is unknown, a hypothetical example of a signaling pathway and an experimental workflow are provided below to illustrate the use of Graphviz for visualization.

Hypothetical Signaling Pathway

This diagram illustrates a generic signal transduction cascade that could be initiated by a peptide binding to a cell surface receptor.

cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Peptide Peptide (e.g., AR71) Peptide->Receptor Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical peptide-induced signaling pathway.

Experimental Workflow for Peptide Characterization

This diagram outlines a typical workflow for the synthesis and characterization of a novel peptide.

Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, CD) Purification->Characterization In_Vitro In Vitro Assays (Binding, Potency) Characterization->In_Vitro In_Vivo In Vivo Studies (PK, Efficacy) In_Vitro->In_Vivo Data_Analysis Data Analysis & Comparison In_Vivo->Data_Analysis

Comparative Efficacy Analysis: Dodecapeptide AR71 vs. Monoclonal Antibody Standard in TNF-α Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance benchmark of the novel dodecapeptide AR71 against the industry-standard monoclonal antibody, Adalimumab, in the context of Tumor Necrosis Factor-alpha (TNF-α) inhibition. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and therapeutic peptide development. AR71 is a synthetic dodecapeptide engineered for high-affinity binding to TNF-α, designed to obstruct its interaction with the TNF receptor 1 (TNFR1).

Quantitative Performance Metrics

The following tables summarize the comparative in vitro performance of AR71 and Adalimumab. Key metrics include binding affinity to human TNF-α, efficacy in blocking the TNF-α/TNFR1 interaction, and the resultant inhibition of downstream cellular signaling.

Table 1: Binding Affinity and Interaction Inhibition

Compound Molecular Weight (kDa) Target Binding Affinity (K D ) IC 50 (TNF-α/TNFR1 ELISA)
AR71 1.5 Human TNF-α 1.2 nM 2.5 nM

| Adalimumab | 148 | Human TNF-α | 0.8 nM | 1.1 nM |

Table 2: Cellular Activity in HEK293-NF-κB Reporter Cells

Compound EC 50 (NF-κB Inhibition) Maximum Inhibition (%)
AR71 5.1 nM 98%

| Adalimumab | 2.3 nM | 99% |

Signaling Pathway and Mechanism of Action

AR71 acts as a competitive antagonist by binding to the receptor-binding domain of TNF-α, thereby preventing its association with TNFR1. This blockade inhibits the recruitment of the TRADD adapter protein, halting the downstream signaling cascade that leads to the activation of the NF-κB transcription factor and subsequent pro-inflammatory gene expression.

TNF_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa TNF-α Trimer TNFR1 TNFR1 TNFa->TNFR1 Binding AR71 AR71 AR71->TNFa Inhibition TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes

Caption: AR71 mechanism of action in the TNF-α signaling pathway.

Experimental Protocols

  • Objective: To determine the binding kinetics and affinity (K D ) of AR71 and Adalimumab to human TNF-α.

  • Instrumentation: Biacore T200 system.

  • Methodology:

    • Recombinant human TNF-α was immobilized on a CM5 sensor chip via amine coupling.

    • A series of concentrations of AR71 (0.1 nM to 100 nM) and Adalimumab (0.05 nM to 50 nM) in HBS-EP+ buffer were injected over the chip surface.

    • Association and dissociation phases were monitored in real-time.

    • The sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D ).

  • Objective: To measure the half-maximal inhibitory concentration (IC 50 ) of AR71 and Adalimumab.

  • Methodology:

    • A 96-well plate was coated with recombinant human TNFR1.

    • A constant concentration of biotinylated human TNF-α was pre-incubated with serially diluted AR71 or Adalimumab for 1 hour.

    • The mixture was added to the TNFR1-coated plate and incubated.

    • The plate was washed, and Streptavidin-HRP was added to detect bound biotin-TNF-α.

    • The signal was developed using a TMB substrate, and absorbance was read at 450 nm.

    • IC 50 values were calculated using a four-parameter logistic curve fit.

  • Objective: To determine the half-maximal effective concentration (EC 50 ) for cellular pathway inhibition.

  • Methodology:

    • HEK293 cells stably expressing an NF-κB-luciferase reporter construct were seeded in 96-well plates.

    • Cells were pre-treated with serial dilutions of AR71 or Adalimumab for 1 hour.

    • Cells were then stimulated with a constant concentration of human TNF-α (10 ng/mL) for 6 hours.

    • Luciferase activity was measured using a commercial luminescent substrate kit.

    • EC 50 values were determined by plotting the normalized luminescence against the log of the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for evaluating the cellular activity of TNF-α inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_readout Data Acquisition & Analysis Cell_Culture 1. Seed NF-κB Reporter Cells Compound_Prep 2. Prepare Serial Dilutions of AR71 / Standard Pre_Incubation 3. Pre-incubate Cells with Compound (1 hr) Compound_Prep->Pre_Incubation TNF_Stimulation 4. Stimulate Cells with TNF-α (6 hrs) Pre_Incubation->TNF_Stimulation Lysis_Readout 5. Lyse Cells & Measure Luminescence TNF_Stimulation->Lysis_Readout Data_Analysis 6. Normalize Data & Calculate EC50 Lysis_Readout->Data_Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide therapeutics, a thorough understanding of the structural and functional nuances between different peptide families is crucial for the development of novel drugs. While the specific dodecapeptide "AR71" remains unidentified in current scientific literature, this guide provides a comprehensive comparison of well-characterized dodecapeptide cathelicidins and other relevant bioactive peptides. This analysis focuses on their structural attributes, mechanisms of action, and biological activities, supported by experimental data.

Structural and Functional Comparison of Antimicrobial Peptides

Dodecapeptide cathelicidins are a class of antimicrobial peptides (AMPs) found in various species. This section compares two prominent examples, ChDode and PcDode, with other notable antimicrobial peptides, Arasin 1 and Esc(1-21).

Key Structural and Functional Characteristics
FeatureChDode (Goat)PcDode (Sperm Whale)Arasin 1 (Spider Crab)Esc(1-21) (Frog Skin)
Primary Structure 12 amino acids, 2 Cys residues.[1][2]24 amino acids (two dodecapeptide blocks), 4 Cys residues.[1][2]37 amino acids, Proline-Arginine rich N-terminus, C-terminus with two disulfide bonds.[3][4][5]21 amino acids.[6][7]
Secondary Structure Forms a β-structural antiparallel covalent dimer.[1][8]Adopts a β-hairpin structure.[1][8]Chimeric structure with a Pro-Arg rich N-terminal domain and a C-terminal domain with disulfide linkages.[4]α-helical.[9]
Mechanism of Action Forms ion-conducting pores in bacterial membranes without causing lysis.[1][8]Likely membrane permeabilization.Dual mode of action: membrane disruption at high concentrations and potential intracellular targets at MIC.[3]Perturbs the cytoplasmic membrane of bacteria.[6][7]
Key Biological Activity Modest antibacterial activity, significant synergistic effect with other cathelicidins.[1]Antimicrobial.Antibacterial and antifungal activity.[10]Potent activity against Gram-negative bacteria, including planktonic and biofilm forms.[6][7]
Quantitative Biological Data
PeptideTarget Organism/Cell LineMIC (µM)Hemolytic Activity (HC50 in µM)Cytotoxicity
Arasin 1(1-23) E. coli1.5 - 3>150Non-toxic to human red blood cells.[3]
Esc(1-21) P. aeruginosa--Lower cytotoxicity for some analogs.[6]
dCATH 12-4 Bacterial cells--Higher selectivity for bacterial cells over erythrocytes and macrophages.[11]
dCATH 12-5 Bacterial cells--Higher selectivity for bacterial cells over erythrocytes and macrophages.[11]

Peptides in Cancer Research: TA1 and AT1

In a distinct therapeutic area, peptides are being designed to interfere with protein-protein interactions critical for cancer progression. TA1 and AT1 are examples of such peptides developed for prostate cancer therapy.

Structural and Functional Characteristics of TA1 and AT1
FeaturePeptide TA1Peptide AT1
Origin Designed based on the TM4SF3 interaction domain.[12][13]Designed based on the AR interaction domain.[12][13]
Primary Structure Based on TM4SF3 amino acids 102-119, with an N-terminal poly-arginine sequence for cell penetration.[12]Based on AR amino acids 141-162, with an N-terminal poly-arginine sequence for cell penetration.[12]
Mechanism of Action Disrupts the interaction between the androgen receptor (AR) and TM4SF3, leading to decreased protein stability and reduced recruitment to target gene promoters.[12][13]Disrupts the AR/TM4SF3 protein interaction.[12][13]
Key Biological Activity Induces apoptosis and inhibits the growth, migration, and malignant transformation of prostate cancer cells, including those resistant to enzalutamide.[12][13][14]Cytotoxic to prostate cancer cells expressing AR and/or AR-V7.[12][13][14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols commonly employed in the study of these peptides.

Peptide Synthesis and Purification

Peptides such as TA1 and AT1 are typically synthesized by commercial vendors at a purity of ≥95% and dissolved in DMSO for in vitro and in vivo studies.[12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in different environments.

  • Sample Preparation: Peptides are analyzed at a final concentration of 20 µM.

  • Solvents: Spectra are recorded in 10 mM sodium phosphate (B84403) buffer (pH 7.0) to mimic an aqueous environment, and with the addition of 10 mM SDS to simulate a membrane-like environment.

  • Data Acquisition: Spectra are typically the smoothed means of at least two measurements, with each measurement composed of three different scans.[15]

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined to quantify the antimicrobial potency of a peptide.

  • Bacterial Preparation: Bacteria are grown on Mueller-Hinton agar (B569324) (MHA), then diluted in Mueller-Hinton broth (MHB) to approximately 1 × 10^7 CFU/ml.

  • Peptide Dilution: The peptide is serially diluted in MHB in a 96-well plate.

  • Incubation: 50 µl of the bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 20 hours.

  • Measurement: The absorbance at 630 nm is measured to determine bacterial growth. The MIC is the lowest peptide concentration that shows 80% growth inhibition compared to the control.[16] A modified version of this protocol is often used for cationic antimicrobial peptides to prevent binding to plasticware.[17]

Hemolysis Assay

This assay assesses the toxicity of peptides to red blood cells.

  • Erythrocyte Preparation: A 20% (v/v) suspension of human red blood cells in PBS is prepared and stored at 4°C. For the assay, this suspension is diluted 1:20 in PBS.

  • Assay Setup: 100 µl of the diluted erythrocyte suspension is added in triplicate to a 96-well plate containing 100 µl of serially diluted peptide.

  • Controls: 1% Tween 20 is used as a positive control for total hemolysis.

  • Incubation and Measurement: The plate is incubated at 37°C for 1 hour and then centrifuged. The absorbance of the supernatant is measured at 405 nm to quantify hemoglobin release.[16][18]

NMR Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Requirements: Peptide concentration should generally be greater than 0.5 mM in a volume of 450-500 µL. The molecular weight should ideally be less than 30 kDa.[19]

  • Experimental Steps:

    • Sample Preparation: The peptide is dissolved in a suitable buffer, often containing a small percentage of D2O.

    • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed.

    • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.

    • Structural Restraints: Information from NOESY spectra (proton-proton distances) and coupling constants (dihedral angles) are used as restraints.

    • Structure Calculation and Refinement: Computational methods are used to calculate a family of structures consistent with the experimental restraints, followed by energy minimization.[20][21]

Visualizing Molecular Pathways and Experimental Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental procedures.

antimicrobial_peptide_mechanism cluster_peptide Antimicrobial Peptide Action cluster_membrane Bacterial Cell Peptide Cationic Antimicrobial Peptide Membrane Bacterial Membrane (Anionic) Peptide->Membrane Electrostatic Interaction Intracellular Intracellular Targets (DNA, Ribosomes) Peptide->Intracellular Translocation Pore Pore Formation Membrane->Pore Toroidal or Barrel-Stave Model Lysis Membrane Disruption/Lysis Pore->Lysis CellDeath Cell Death Lysis->CellDeath Intracellular->CellDeath

Caption: General mechanisms of antimicrobial peptide action against bacterial cells.

peptide_structure_workflow cluster_synthesis Peptide Preparation cluster_analysis Structural & Functional Analysis Synthesis Solid-Phase Peptide Synthesis Purification HPLC Purification Synthesis->Purification QC Mass Spectrometry Purification->QC CD Circular Dichroism (Secondary Structure) QC->CD NMR NMR Spectroscopy (3D Structure) QC->NMR MIC MIC Assay (Antimicrobial Activity) QC->MIC Hemolysis Hemolysis Assay (Toxicity) QC->Hemolysis

Caption: A typical experimental workflow for peptide characterization.

TA1_AT1_pathway cluster_interaction Normal State (Prostate Cancer Cell) cluster_inhibition Inhibition by Peptides cluster_outcome Cellular Outcome AR Androgen Receptor (AR/AR-V7) TM4SF3 TM4SF3 AR->TM4SF3 Interaction GeneActivation AR Target Gene Activation TM4SF3->GeneActivation TA1 Peptide TA1 TA1->AR Blocks Interaction TA1->GeneActivation Inhibits Apoptosis Apoptosis TA1->Apoptosis AT1 Peptide AT1 AT1->TM4SF3 Blocks Interaction AT1->GeneActivation Inhibits AT1->Apoptosis CellGrowth Cell Growth & Proliferation GeneActivation->CellGrowth

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Dodecapeptide AR71

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a compound explicitly named "Dodecapeptide AR71" is publicly available. Therefore, this peptide must be handled and disposed of as a potentially hazardous substance with unknown toxicological properties. The following procedures are based on established best practices for the disposal of research-grade peptides and other laboratory chemicals.[1][2][3] Always prioritize your institution's Environmental Health & Safety (EHS) guidelines and local regulations.[2][4][5]

This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to wear appropriate Personal Protective Equipment (PPE).[4] All handling of this compound, especially in its lyophilized powder form, should occur within a chemical fume hood or a well-ventilated area to prevent inhalation.[1][4]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant nitrile gloves.[4][6] Change them immediately if they become contaminated.[4]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.[4][6]

  • Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[1][4]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on its form (solid or liquid). All waste contaminated with the peptide, including consumables, must be segregated and disposed of as hazardous chemical waste.[1][6]

2.1. Solid Waste Disposal

Solid waste includes unused or expired lyophilized this compound powder, as well as contaminated consumables such as pipette tips, vials, and gloves.[6]

  • Segregation and Collection:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container.[6]

    • This container must be clearly labeled as "Hazardous Chemical Waste" and list "this compound" as a component.[7]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7] This area should be secure and away from general lab traffic.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[4][6]

2.2. Liquid Waste Disposal

Liquid waste includes solutions containing this compound and any solvents used to rinse contaminated containers. Never pour peptide solutions down the drain unless explicitly permitted by your institution's EHS office after a thorough deactivation procedure.[4][5]

  • Chemical Inactivation (Recommended):

    • Before disposal, it is best practice to inactivate the peptide using chemical degradation. This can be achieved through methods like bleach oxidation or acid/base hydrolysis.[2][8] This step should be performed in a chemical fume hood.

  • Collection:

    • Collect the inactivated peptide solution in a designated, leak-proof hazardous waste container.

    • The container must be clearly labeled with "Hazardous Chemical Waste," the contents (e.g., "Inactivated this compound solution," and the name of the solvent and inactivating agent), and the accumulation start date.

  • Storage and Disposal:

    • Store the sealed liquid waste container in a secondary containment tray in a designated satellite accumulation area.

    • Arrange for collection by your institution's EHS department or a certified hazardous waste service.[6]

Experimental Protocols for Decontamination

The following table summarizes common methods for the chemical inactivation of peptide waste. The choice of method depends on the peptide's stability and the compatibility of the reagents with your waste stream.

Decontamination MethodReagent ConcentrationMinimum Contact TimeKey Considerations
Sodium Hypochlorite (Bleach) Oxidation Add 10% bleach solution to a final ratio of at least 1:10 (bleach to waste).[8]30-60 minutes.[6][8]A strong oxidizing agent effective for many peptides. The resulting solution may need to be neutralized before final disposal.[6][8]
Acid/Base Hydrolysis 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH).[2][6]Minimum of 24 hours recommended for complete hydrolysis.[2]Highly effective but requires a subsequent neutralization step to a pH between 6.0 and 8.0 before disposal.[2][6]
Enzymatic Detergent Typically a 1% (m/v) solution.[6][9]Varies by product; follow the manufacturer's instructions.[6]Good for cleaning and decontaminating labware.[6][9]

Protocol for Chemical Inactivation using Bleach:

  • In a designated chemical fume hood, carefully add a 10% bleach solution to the liquid peptide waste, achieving a final bleach-to-waste ratio of at least 1:10.[8]

  • Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation.[6][8]

  • After the inactivation period, manage the resulting solution as hazardous chemical waste. If required by your institution, neutralize any remaining bleach before collection.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Vials, Tips, Gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (Peptide Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid inactivate_liquid Inactivate Liquid Waste (e.g., Bleach, Hydrolysis) in Fume Hood liquid_waste->inactivate_liquid store_waste Store Sealed Container in Designated Satellite Area collect_solid->store_waste collect_liquid Collect in Labeled Hazardous Liquid Waste Container inactivate_liquid->collect_liquid collect_liquid->store_waste ehs_pickup Arrange for Pickup by Institutional EHS store_waste->ehs_pickup

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dodecapeptide AR71

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans to ensure the secure and effective handling of Dodecapeptide AR71 in your laboratory.

This guide provides crucial safety and handling information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for minimizing risk and ensuring a safe laboratory environment. While specific toxicological properties of this compound have not been fully investigated, it is prudent to handle all research peptides with a high degree of caution.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary defense against potential exposure to this compound, which is typically supplied as a lyophilized powder, is the consistent and correct use of Personal Protective Equipment.[2] Lyophilized peptides can be volatile, and some may be toxic to humans, animals, or the environment.[2] Therefore, the use of laboratory personal protective equipment is mandatory.[2]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses.[1]Protects eyes from airborne particles and accidental splashes of reconstituted peptide solutions.
Hand Protection Impervious gloves (e.g., nitrile).Prevents skin contact with the peptide. Gloves should be inspected for integrity before each use.[1]
Respiratory Protection Use a suitable respirator when high concentrations are present.Minimizes the risk of inhaling the lyophilized powder, especially when handling larger quantities or if the substance becomes airborne.
Body Protection Protective work clothing, such as a laboratory coat.[1]Protects skin and personal clothing from contamination.

Operational Plan: From Receipt to Reconstitution

A systematic approach to handling this compound will mitigate risks and ensure the integrity of your experiments.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Lyophilized peptides are generally stable at room temperature for several days to weeks.[2]

  • For long-term storage (over 4 weeks), it is recommended to store peptides at or below -20°C.[2]

2. Handling Environment:

  • All handling of this compound should occur in a clean, well-ventilated area.[2]

  • For procedures that may generate dust or aerosols, such as weighing or reconstitution, a chemical fume hood is recommended.

3. Reconstitution:

  • Before opening the vial, centrifuge it briefly to ensure that all the lyophilized powder is at the bottom.

  • Slowly and carefully open the vial to avoid creating airborne dust.

  • Use a suitable solvent to reconstitute the peptide to the desired concentration.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[3]

  • For solid spills, carefully collect the material without creating dust.

  • Decontaminate the spill area and all equipment by scrubbing with alcohol.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and potential exposure to others.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and vials, should be collected in a designated, sealed waste container.

  • Waste Disposal: Dispose of contaminated materials according to your institution's and local regulations for chemical waste. Do not allow the material to be released into the environment without proper governmental permits.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prepare Workspace Prepare Clean & Ventilated Workspace Don PPE->Prepare Workspace Retrieve Peptide Retrieve Peptide from Storage Weigh & Reconstitute Weigh & Reconstitute in Fume Hood Retrieve Peptide->Weigh & Reconstitute Perform Experiment Perform Experiment Weigh & Reconstitute->Perform Experiment Decontaminate Decontaminate Workspace & Equipment Dispose Waste Dispose of Contaminated Waste Properly Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.